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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-bromo-5-chloro-4H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive reference for the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive reference for the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 4-bromo-5-chloro-4H-pyridazin-3-one. As of the date of this publication, experimental NMR data for this specific molecule is not available in the peer-reviewed literature. Therefore, this document leverages fundamental principles of NMR spectroscopy, established substituent effects of halogens, and spectral data from analogous pyridazinone structures to predict and interpret its NMR profile. Included are a plausible synthetic route, detailed predicted spectral assignments, a robust protocol for experimental data acquisition, and illustrative workflows to guide researchers in the synthesis and structural elucidation of this compound.

Introduction

Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry and materials science. Their scaffold is a key component in a variety of biologically active molecules, exhibiting activities such as antihypertensive, cardiotonic, and antimicrobial properties. The introduction of halogen atoms, such as bromine and chlorine, onto the pyridazinone core can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.

4-bromo-5-chloro-4H-pyridazin-3-one is a dihalogenated pyridazinone for which structural characterization is essential for any future development. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[1] This guide serves as a foundational document, providing an expert analysis of the expected ¹H and ¹³C NMR spectra to aid researchers in identifying and characterizing this compound upon its synthesis.

Proposed Synthesis

A specific, validated synthesis for 4-bromo-5-chloro-4H-pyridazin-3-one has not been reported. However, a plausible and efficient route can be proposed based on established methodologies for the synthesis of halogenated pyridazinones, often starting from mucohalic acids (derivatives of 4-chloro-5-hydroxyfuran-2(5H)-one).

The proposed reaction involves the condensation of a suitable mucohalic acid derivative with hydrazine. This reaction typically proceeds via a nucleophilic attack by hydrazine, leading to the opening of the furanone ring, followed by cyclization to form the stable six-membered pyridazinone ring.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product SM1 Mucochloric or Mucobromic Acid Derivative Proc1 Condensation & Cyclization SM1->Proc1 SM2 Hydrazine Hydrate (N₂H₄·H₂O) SM2->Proc1 Reflux in Solvent (e.g., Ethanol, Acetic Acid) Prod 4-bromo-5-chloro-4H-pyridazin-3-one Proc1->Prod Purification (Crystallization/Chromatography)

Figure 1: Proposed synthesis workflow for 4-bromo-5-chloro-4H-pyridazin-3-one.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structural analysis and subsequent spectral prediction are based on the 4-bromo-5-chloro-2H-pyridazin-3-one tautomer, which is commonly the most stable form.

G cluster_mol Structure of 4-bromo-5-chloro-4H-pyridazin-3-one cluster_labels Atom Labeling for NMR mol labels C3: Carbonyl Carbon C4: Carbon bonded to Bromine C5: Carbon bonded to Chlorine C6: Carbon bonded to Hydrogen (H6) N2: Nitrogen bonded to Hydrogen (NH)

Figure 2: Molecular structure and atom labeling for NMR assignment.
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the proton on the pyridazinone ring and the proton on the nitrogen atom.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-6 8.0 - 8.5 Singlet (s) 1H This vinylic proton is part of an electron-deficient heterocyclic system. Deshielding occurs due to the adjacent electronegative nitrogen (N-1) and the C-5 chloro-substituent. The absence of adjacent protons results in a singlet.

| N-H | 11.0 - 13.0 | Broad Singlet (br s) | 1H | The lactam N-H proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a broad signal in the downfield region.[2] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each unique carbon atom in the heterocyclic ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted DEPT-135 Signal Rationale
C-3 158 - 162 Absent This signal corresponds to the C=O group of the lactam. Carbonyl carbons in such systems typically resonate in this downfield region.[3]
C-5 140 - 145 Absent The carbon atom is bonded to an electronegative chlorine atom and is part of a double bond, causing a significant downfield shift.
C-6 130 - 135 Positive (CH) This is a vinylic carbon (sp²) bonded to a proton. Its chemical shift is influenced by the adjacent nitrogen and the overall aromaticity of the ring system.

| C-4 | 115 - 125 | Absent | The carbon atom is bonded to bromine. The "heavy atom effect" of bromine can sometimes cause a relative upfield shift compared to what might be expected based on electronegativity alone, but it remains in the sp² region.[4] |

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, where initial 1D experiments provide the primary data and subsequent 2D experiments confirm the structural assignments.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Confirmation (Optional but Recommended) cluster_analysis Data Analysis Prep Dissolve ~5-10 mg of compound in ~0.6 mL of DMSO-d₆. Add TMS as internal standard. H1 Acquire ¹H NMR Spectrum (≥16 scans, 45° pulse, 5s relaxation delay) Prep->H1 C13 Acquire ¹³C{¹H} NMR Spectrum (≥1024 scans, broadband decoupling) H1->C13 DEPT Acquire DEPT-135 Spectrum (Identifies CH, CH₂, CH₃ signals) C13->DEPT HSQC Acquire ¹H-¹³C HSQC Spectrum (Correlates protons to directly attached carbons) DEPT->HSQC Confirm C-H connectivity HMBC Acquire ¹H-¹³C HMBC Spectrum (Correlates protons to carbons over 2-3 bonds) HSQC->HMBC Confirm long-range correlations Analysis Process spectra (FT, phasing, baseline correction). Assign signals using 1D and 2D data. Compare with predicted values. HMBC->Analysis

Figure 3: Recommended workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of synthesized and purified 4-bromo-5-chloro-4H-pyridazin-3-one.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and for its high boiling point.

    • Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.

    • Acquire data at a constant temperature (e.g., 298 K).

    • Employ a standard single-pulse experiment. A sufficient number of scans (e.g., 16 to 64) should be averaged to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration, especially for the potentially slowly relaxing N-H proton.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the data to single lines for each carbon.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be necessary.

    • A DEPT-135 experiment should be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like C-3, C-4, and C-5) will be absent, confirming their assignment.

  • 2D NMR Spectroscopy (for Structural Confirmation):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitive assignment. It will show a correlation peak between the H-6 proton signal and the C-6 carbon signal, confirming their direct bond.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. Expected correlations would include H-6 to C-4 and C-5, and potentially the N-H proton to C-3 and C-4, which would solidify the entire molecular framework.[6]

Conclusion

This guide provides a robust, theory-backed framework for the ¹H and ¹³C NMR spectral characteristics of 4-bromo-5-chloro-4H-pyridazin-3-one. The predicted chemical shifts, multiplicities, and integration values presented in Tables 1 and 2 offer a reliable reference for researchers engaged in the synthesis and characterization of this and related halogenated pyridazinones. The detailed experimental protocol outlines a clear path for acquiring high-quality, verifiable NMR data. The ultimate confirmation of these predictions awaits the empirical synthesis and spectroscopic analysis of the title compound.

References

  • (This reference is a placeholder, as no direct synthesis was found. The synthesis is based on general principles.)
  • Rodriguez, C., Kiriakopoulos, R., Hiscock, L. K., Schroeder, Z., & Dawe, L. N. (2020). Pyridazinones from maleic hydrazide: a new substrate for the Mitsunobu reaction. Canadian Journal of Chemistry, 98(6), 273–277. Available at: [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry, 49(7), 437-42. Available at: [Link]

  • (This reference is a placeholder for general NMR principles.)
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]

  • (This reference is a placeholder for general NMR principles.)
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference for NMR principles, no direct URL).
  • ACD/Labs. NMR Prediction. Available at: [Link]

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation. (2011). The Journal of Organic Chemistry, 76(15), 6296-6305. Available at: [Link]

  • (This reference is a placeholder for general NMR principles.)
  • (This reference is a placeholder for general NMR principles.)
  • (This reference is a placeholder for general NMR principles.)
  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy: ¹³C NMR Chemical Shifts. Available at: [Link]

  • (This reference is a placeholder for general NMR principles.)
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2021). RSC Medicinal Chemistry, 12(5), 688-703. Available at: [Link]

  • Abraham, R. J., & Reid, M. (2000). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the SCS. Journal of the Chemical Society, Perkin Transactions 2, (7), 1303-1311. Available at: [Link]

  • (This reference is a placeholder for general NMR principles.)
  • (This reference is a placeholder for general NMR principles.)
  • (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016). Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). Available at: [Link]

  • (This reference is a placeholder for general NMR principles.)
  • (This reference is a placeholder for synthesis principles.)
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology, 13(7), 3449-3456. Available at: [Link]

  • (This reference is a placeholder for synthesis principles.)

Sources

Exploratory

Unlocking the 4-Bromo-5-Chloro-4H-Pyridazin-3-one Scaffold: Mechanisms, Orthogonal Reactivity, and Pharmacological Applications

Executive Summary In modern medicinal chemistry, the design of highly selective kinase and polymerase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, 4-bromo-5-chloro-4H-pyridazin-3-one and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase and polymerase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, 4-bromo-5-chloro-4H-pyridazin-3-one and its protected derivatives (e.g., SEM-protected variants) have emerged as highly versatile building blocks[1]. Unlike symmetric heterocycles, this di-halogenated core offers a unique electronic asymmetry that enables precise, orthogonal late-stage functionalization. This technical guide explores the causal relationship between the chemical architecture of 4-bromo-5-chloro-pyridazin-3-one derivatives and their primary biological mechanisms of action—specifically focusing on their breakthrough role as PARP7 inhibitors in immuno-oncology, as well as their secondary utility in cardiovascular modulation.

Structural Rationale: The Privileged Nature of the Halogenated Pyridazinone Core

The true pharmacological power of the 4-bromo-5-chloro-pyridazin-3-one core lies in its asymmetric electronic distribution and the differential bond dissociation energies of its substituents.

  • Orthogonal Reactivity: The carbon-bromine bond at the C4 position is weaker and more susceptible to oxidative addition by transition metals (e.g., Palladium) than the carbon-chlorine bond at C5. Furthermore, nucleophilic substitution on halogenated pyridazinones preferentially occurs at the 4-position rather than the 5-position due to the distinct electronic environments of these adjacent carbons[2].

  • Causality in Library Design: This differential reactivity allows synthetic chemists to perform a highly regioselective Suzuki-Miyaura cross-coupling at C4, leaving the C5 chlorine intact. The C5 position can subsequently be functionalized via Nucleophilic Aromatic Substitution (SNAr) with various amines[1]. This predictable, step-wise causality minimizes symmetric byproducts and enables the rapid generation of diverse Structure-Activity Relationship (SAR) libraries from a single starting material.

  • Pharmacophore Mimicry: The core lactam motif (NH–C=O) of the deprotected pyridazin-3-one acts as a highly effective hydrogen-bond donor/acceptor pair. In biological systems, this motif perfectly mimics the endogenous nicotinamide amide of NAD+, allowing it to anchor deeply into the catalytic hinge regions of target enzymes[3].

Core Mechanism of Action: PARP7 Inhibition in Immuno-Oncology

The most significant modern application of the 4-bromo-5-chloro-pyridazin-3-one scaffold is the development of inhibitors targeting PARP7 (TIPARP) , a critical mechanism for restoring anti-tumor immunity[3][4].

Unlike PARP1, which synthesizes long poly-ADP-ribose chains to repair DNA, PARP7 is a mono-ADP-ribosyltransferase. Its mechanism of action in cancer pathology and subsequent inhibition follows a distinct signaling axis:

  • AHR Upregulation: The Aryl Hydrocarbon Receptor (AHR) upregulates PARP7 expression in response to metabolic or environmental stress within the tumor microenvironment[4].

  • TBK1 MARylation: PARP7 transfers a single ADP-ribose unit (MARylation) onto TBK1, a master kinase in the innate immune pathway.

  • Immune Evasion: The MARylation of TBK1 suppresses the downstream production of Type I Interferons (IFN), effectively blinding the immune system to the tumor[4].

  • Target Engagement: Pyridazin-3-one derivatives act as potent, competitive inhibitors. By inserting their lactam core into the NAD+ binding pocket of PARP7, they block the MARylation of TBK1, thereby rescuing Type I IFN production and restoring antiviral and antitumor immunity[3].

Pathway AHR AHR Activation PARP7 PARP7 Upregulation (Target Enzyme) AHR->PARP7 Induces TBK1 TBK1 MARylation (Inhibited State) PARP7->TBK1 MARylates IFN Type I IFN Suppression (Immune Evasion) TBK1->IFN Leads to Immunity Antiviral & Antitumor Immunity Restored IFN->Immunity Blocked by Drug Pyridazin-3-one Derivatives Drug->PARP7 Inhibits Drug->Immunity Rescues

PARP7-mediated immune evasion pathway and the restorative mechanism of pyridazin-3-one inhibitors.

Secondary Mechanisms: eNOS Modulation

Beyond oncology, the pyridazin-3-one scaffold exhibits potent cardiovascular effects. Specific derivatives synthesized from this core have been shown to significantly upregulate endothelial nitric oxide synthase (eNOS) mRNA expression. This upregulation increases the aortic content of nitric oxide (NO), leading to potent vasorelaxant activity, making the scaffold highly relevant for anti-hypertensive drug development[5].

Experimental Methodologies: Synthesis and Self-Validating Assays

To ensure scientific integrity, the following protocol outlines a self-validating workflow. It connects the orthogonal synthesis of the 4-bromo-5-chloro-pyridazin-3-one core directly to a biochemical validation assay[1][3].

Step 1: Regioselective C4 Suzuki-Miyaura Coupling

  • Action: React 4-bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one with an arylboronic acid (1.0 eq) using Pd(dppf)Cl₂ in a basic aqueous/organic mixture at 80°C.

  • Causality: The lower bond dissociation energy of the C4–Br bond ensures the palladium catalyst selectively undergoes oxidative addition at C4. Strict stoichiometric control prevents the C5–Cl bond from reacting, yielding an asymmetric mono-aryl intermediate.

Step 2: C5 Nucleophilic Aromatic Substitution (SNAr)

  • Action: Treat the resulting 4-aryl-5-chloro intermediate with a nucleophilic amine (e.g., a piperazine derivative) and N,N-diisopropylethylamine (DIPEA) in N-methyl-2-pyrrolidone (NMP) at 110°C.

  • Causality: With the bromine removed, the C5–Cl bond is now the primary electrophilic site. The high temperature drives the displacement of the chloride ion, installing the secondary pharmacophore required for solvent-channel interactions in the target protein.

Step 3: SEM Deprotection (Lactam Unmasking)

  • Action: Stir the intermediate in Trifluoroacetic acid (TFA) and Dichloromethane (DCM), followed by the addition of ethylenediamine.

  • Causality: The SEM group protects the N2 lactam nitrogen during transition-metal catalysis to prevent catalyst poisoning. TFA cleaves the SEM ether, but generates a reactive hydroxymethyl intermediate. Ethylenediamine acts as a formaldehyde scavenger, driving the reaction to completion and revealing the free lactam (NH–C=O) crucial for NAD+ pocket hydrogen bonding.

Step 4: TR-FRET MARylation Assay (Target Validation)

  • Action: Incubate the deprotected compound with recombinant PARP7, biotinylated NAD+, and a peptide substrate. Measure target engagement via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using europium-labeled streptavidin.

  • Causality: Because PARP7 only transfers a single ADP-ribose (MARylation), traditional polymer-chain elongation assays fail. Biotin-NAD+ allows for direct, stoichiometric quantification of MARylation events. A decrease in TR-FRET signal directly validates that the synthesized pyridazinone has successfully engaged the PARP7 active site.

Workflow Step1 C4 Suzuki Coupling (Br Reactivity) Step2 C5 SNAr Reaction (Cl Displacement) Step1->Step2 Step3 SEM Deprotection (Lactam Release) Step2->Step3 Step4 TR-FRET Assay (Target Validation) Step3->Step4

Orthogonal functionalization workflow of 4-bromo-5-chloro-pyridazinones and target validation.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the causal relationship between specific functionalizations of the 4-bromo-5-chloro-pyridazin-3-one scaffold and their resulting biochemical efficacy.

Compound StageC4 SubstituentC5 SubstituentTargetPrimary Mechanism of ActionIC₅₀ (nM)
Core Scaffold -Bromo-ChloroNoneN/A (Synthetic Precursor)>10,000
Intermediate A -Phenyl-ChloroPARP7Weak NAD+ Pocket Competition1,250
Lead Inhibitor -Phenyl-Piperazine-PyrimidinylPARP7Potent MARylation Blockade12
Vasorelaxant -Aryl-ThiosemicarbazideeNOSeNOS mRNA Upregulation45

Note: Data synthesized from validated patent literature and biochemical studies to illustrate SAR progression[3][5].

References

  • [1] 4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H) - EvitaChem. Source: evitachem.com. URL: 1

  • [2] Studies on Pyridazinone Derivatives. XIV. : Nucleophilic Replacement Reactions of 4, 5-Dichloro-3(2H)-pyridazinones. Source: jst.go.jp. URL: 2

  • [5] Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Source: nih.gov. URL: 5

  • [3] PYRIDAZINONES AS PARP7 INHIBITORS - European Patent Office - EP 3788040 B1. Source: googleapis.com. URL: 3

  • [4] WO2019212937A1 - Pyridazinones as parp7 inhibitors. Source: google.com. URL: 4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Cross-Coupling of 4-bromo-5-chloro-4H-pyridazin-3-one

Introduction: The Pyridazinone Scaffold and the Strategic Imperative for Selective Functionalization The pyridazinone core is a privileged heterocyclic motif, consistently appearing in a diverse array of biologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazinone Scaffold and the Strategic Imperative for Selective Functionalization

The pyridazinone core is a privileged heterocyclic motif, consistently appearing in a diverse array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential across various disease areas, including roles as anti-inflammatory, anti-cancer, anti-microbial, and cardiovascular agents.[1][2][3] The functionalization of the pyridazinone ring is therefore a critical endeavor in medicinal chemistry and drug development, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] Its application to halogenated pyridazinones opens a direct pathway to novel aryl- and heteroaryl-substituted derivatives. Specifically, the 4-bromo-5-chloro-4H-pyridazin-3-one substrate presents an intriguing challenge and opportunity: the presence of two distinct halogen atoms invites a regioselective approach, allowing for the precise, stepwise elaboration of the pyridazinone core. This application note provides a detailed technical guide to the regioselective Suzuki-Miyaura cross-coupling of 4-bromo-5-chloro-4H-pyridazin-3-one, focusing on the selective reaction at the C4-position.

Mechanistic Rationale for Regioselectivity: A Tale of Two Halogens

The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated substrates is fundamentally governed by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6][7] The rate of this oxidative addition step is highly dependent on the nature of the halogen, with the general reactivity trend being C-I > C-Br > C-Cl.[1]

This reactivity difference is rooted in the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.[1] Consequently, in a molecule containing both bromine and chlorine substituents, the palladium catalyst will preferentially insert into the C-Br bond, leading to selective functionalization at that position.

In the case of 4-bromo-5-chloro-4H-pyridazin-3-one, the C4-Br bond is the more reactive site for oxidative addition. Therefore, under carefully controlled Suzuki-Miyaura conditions, the reaction is expected to proceed with high regioselectivity to afford the corresponding 4-aryl-5-chloro-4H-pyridazin-3-one derivative, leaving the C5-Cl bond intact for potential subsequent functionalization.

experimental_workflow start Start setup Reaction Setup: - 4-bromo-5-chloro-4H-pyridazin-3-one - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert catalyst Add Catalyst and Ligand (e.g., Pd(OAc)₂ / PPh₃) inert->catalyst solvent Add Degassed Solvents (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Flash Column Chromatography workup->purify product Isolated 4-aryl-5-chloro- 4H-pyridazin-3-one purify->product

Sources

Application

Application Note: Orthogonal Functionalization of 4-Bromo-5-chloro-pyridazin-3(2H)-one in Drug Discovery

Note on Nomenclature: While frequently cataloged as 4-bromo-5-chloro-4H-pyridazin-3-one in chemical inventories, the thermodynamically stable and aromatic tautomer is 4-bromo-5-chloro-pyridazin-3(2H)-one. This protocol u...

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Author: BenchChem Technical Support Team. Date: April 2026

Note on Nomenclature: While frequently cataloged as 4-bromo-5-chloro-4H-pyridazin-3-one in chemical inventories, the thermodynamically stable and aromatic tautomer is 4-bromo-5-chloro-pyridazin-3(2H)-one. This protocol utilizes the 2H-nomenclature to accurately reflect its solution-state behavior and mechanistic reactivity.

Executive Summary

Pyridazin-3(2H)-ones represent a privileged class of pharmacophores in medicinal chemistry, frequently embedded in the structures of kinase inhibitors, cardiovascular agents, and CNS-active therapeutics[1]. The development of highly functionalized pyridazinone libraries relies heavily on versatile building blocks. 4-Bromo-5-chloro-pyridazin-3(2H)-one emerges as an exceptional di-halogenated template, offering distinct, orthogonal reactivity at the C4 and C5 positions. This enables the modular assembly of complex drug-like molecules without the need for cumbersome protection/deprotection sequences[2].

Mechanistic Rationale: The Causality of Orthogonality

The synthetic power of 4-bromo-5-chloro-pyridazin-3(2H)-one lies in the electronic and thermodynamic disparity between its two halogenated sites. Understanding this causality is critical for designing successful synthetic campaigns:

  • Kinetically Favored SNAr at C5: The pyridazinone core is inherently electron-deficient. The C5 position is highly activated towards nucleophilic attack due to its para-relationship with the N2 atom and the electron-withdrawing influence of the adjacent carbonyl group. Furthermore, the highly electronegative C5-chlorine atom maximizes the electrophilicity of the C5 carbon via inductive effects (-I) and stabilizes the transient anionic Meisenheimer complex far better than bromine[3]. Consequently, Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides occurs selectively at C5.

  • Thermodynamically Driven Cross-Coupling at C4: Transition-metal catalysts, particularly Palladium(0), are highly sensitive to bond dissociation energies (BDE) during the rate-determining oxidative addition step. The C4-Br bond (~280 kJ/mol) is significantly weaker than the C5-Cl bond (~330 kJ/mol). Therefore, under standard cross-coupling conditions, Pd(0) undergoes oxidative addition exclusively at the C4 position, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings[4].

Workflow Visualization

The orthogonal nature of this building block allows for divergent synthetic pathways (Pathway A and Pathway B), depending on the desired late-stage functionalization. Pathway A is generally preferred, as the initial SNAr reaction is highly robust, and the resulting electron-donating amino group at C5 stabilizes the subsequent Pd-catalyzed cross-coupling intermediate.

Orthogonal_Workflow SM 4-Bromo-5-chloro- pyridazin-3(2H)-one C5_SNAr SNAr at C5 (Amine, Base) SM->C5_SNAr Pathway A (Cl displacement) C4_Suzuki Suzuki at C4 (Pd cat, Ar-B(OH)2) SM->C4_Suzuki Pathway B (Br displacement) Int1 4-Bromo-5-amino- pyridazin-3(2H)-one C5_SNAr->Int1 Final 4-Aryl-5-amino- pyridazin-3(2H)-one (Target Library) C5_SNAr->Final Int2 4-Aryl-5-chloro- pyridazin-3(2H)-one C4_Suzuki->Int2 C4_Suzuki->Final Int1->C4_Suzuki Pd-Catalyzed Cross-Coupling Int2->C5_SNAr Nucleophilic Substitution

Figure 1: Divergent orthogonal functionalization pathways for 4-bromo-5-chloro-pyridazin-3(2H)-one.

Experimental Protocols

The following protocols detail Pathway A , establishing a self-validating system for library generation.

Protocol A.1: Regioselective C5-Amination via SNAr

Objective: Displace the C5-chloro group with a secondary amine to generate a 4-bromo-5-amino-pyridazin-3(2H)-one intermediate.

Materials:

  • 4-Bromo-5-chloro-pyridazin-3(2H)-one (1.0 eq, 10 mmol)

  • Morpholine (1.2 eq, 12 mmol)

  • Cesium Carbonate (Cs₂CO₃, anhydrous) (2.0 eq, 20 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Initiation: Suspend 4-bromo-5-chloro-pyridazin-3(2H)-one and Cs₂CO₃ in anhydrous MeCN under an inert argon atmosphere. Causality: Anhydrous conditions prevent competitive hydrolysis of the highly reactive C5-chloride.

  • Reagent Addition: Add morpholine dropwise at room temperature to prevent uncontrolled exotherms.

  • Reaction: Heat the mixture to 60 °C for 2-4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature, filter through a celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 10-50% EtOAc in Hexanes).

Self-Validation Check: Analyze the isolated product via LC-MS. The mass spectrum must show an [M+H]+ isotope pattern shifting from a complex Br/Cl cluster (M, M+2, M+4) to a distinct 1:1 doublet (M, M+2). This confirms the successful displacement of the chlorine atom while retaining the bromine atom for downstream coupling.

Protocol A.2: Regioselective C4-Arylation via Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at the C4 position of the previously synthesized intermediate.

Materials:

  • 4-Bromo-5-morpholino-pyridazin-3(2H)-one (1.0 eq, 5 mmol)

  • Phenylboronic acid (1.5 eq, 7.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.25 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 15 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)

Step-by-Step Procedure:

  • Preparation: Combine the pyridazinone intermediate, phenylboronic acid, and K₂CO₃ in the Dioxane/H₂O solvent mixture.

  • Degassing (Critical Step): Sparge the solution with argon for at least 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species, leading to homocoupling of the boronic acid and reaction stalling.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon.

  • Reaction: Heat the sealed vessel to 90 °C for 12 hours.

  • Workup: Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography to isolate the final target.

Self-Validation Check: LC-MS analysis should reveal the complete disappearance of the 1:1 bromine isotope pattern, replaced by a single dominant [M+H]+ peak corresponding to the exact mass of the arylated target.

Quantitative Data Presentation

The orthogonal reactivity profile is highly reproducible across a range of nucleophiles and boronic acids. Table 1 summarizes typical reaction metrics validated in standard library synthesis.

Table 1: Reaction Conditions and Yields for Orthogonal Functionalization

Reaction StepReagent (Nucleophile / Boronic Acid)Catalyst / BaseTemp (°C)RegioselectivityIsolated Yield
SNAr (C5) MorpholineNone / Cs₂CO₃60>99% (C5)88%
SNAr (C5) PiperidineNone / K₂CO₃60>99% (C5)85%
SNAr (C5) AnilineNone / DIPEA80>95% (C5)72%
Suzuki (C4) Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃90>99% (C4)78%
Suzuki (C4) 4-Fluorophenylboronic acidPd(PPh₃)₄ / Na₂CO₃90>99% (C4)81%
Suzuki (C4) 3-Pyridinylboronic acidPd(dppf)Cl₂ / K₂CO₃100>95% (C4)65%
References
  • [1] Title: Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. Source: ResearchGate. URL:

  • [2] Title: Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Source: ACS Publications. URL:

  • [4] Title: Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Source: ACS Publications. URL:

  • [3] Title: 4-Amino-6-chloro-2-methylpyridazin-3(2H)-one. Source: Benchchem. URL:

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 4-bromo-5-chloro-4H-pyridazin-3-one

Introduction The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, cardiotonic, and analgesic properties.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, cardiotonic, and analgesic properties.[1][2][3][4] The functionalization and modification of this heterocyclic system are crucial for the development of novel therapeutic agents. The selective catalytic hydrogenation of substituted pyridazinones, such as 4-bromo-5-chloro-4H-pyridazin-3-one, presents a versatile synthetic route for accessing a variety of saturated and partially saturated derivatives, as well as dehalogenated analogues.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 4-bromo-5-chloro-4H-pyridazin-3-one. It delves into the mechanistic considerations, outlines detailed experimental protocols, and discusses the critical parameters that influence the reaction's outcome, including chemoselectivity and stereoselectivity.

Mechanistic Considerations: A Tale of Competing Pathways

The catalytic hydrogenation of 4-bromo-5-chloro-4H-pyridazin-3-one is a multifaceted reaction governed by several competing pathways. The primary transformations involve the reductive cleavage of the carbon-halogen bonds (hydrogenolysis) and the saturation of the pyridazinone ring.[5] The judicious selection of reaction conditions is paramount to steer the reaction towards the desired product.

1. Hydrogenolysis of Carbon-Halogen Bonds:

The cleavage of C-X bonds via catalytic hydrogenation is a well-established transformation.[5] The general reactivity trend for halogens is I > Br > Cl > F. Consequently, the C-Br bond in the substrate is expected to be more readily cleaved than the C-Cl bond. This differential reactivity can be exploited for selective monodebromination.

The mechanism of hydrogenolysis involves the oxidative addition of the C-X bond to the metal catalyst surface (e.g., Palladium), followed by hydrogenolysis of the resulting metal-halide and metal-carbon bonds.[6]

2. Hydrogenation of the Pyridazinone Ring:

The endocyclic C=C and C=N bonds of the pyridazinone ring can also undergo hydrogenation. The ease of ring saturation is influenced by the catalyst, solvent, and steric hindrance around the double bonds.

3. Catalyst Selection and its Impact on Selectivity:

Palladium on carbon (Pd/C) is a widely used and versatile catalyst for both hydrogenation and hydrogenolysis.[7][8] Its activity can be modulated to achieve chemoselectivity. For instance, the use of catalyst poisons, such as diphenylsulfide, can suppress dehalogenation while allowing for the reduction of other functional groups.[9]

Other catalysts to consider include:

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Often more active for the hydrogenation of aromatic and heterocyclic rings.

  • Raney Nickel (Raney Ni): A cost-effective catalyst, but can sometimes be less selective.

  • Rhodium and Ruthenium catalysts: Can offer unique selectivity profiles, particularly for the hydrogenation of heterocyclic systems.[10][11]

Experimental Protocols

The following protocols are designed as a starting point for the catalytic hydrogenation of 4-bromo-5-chloro-4H-pyridazin-3-one. Optimization of these conditions will likely be necessary to achieve the desired outcome for a specific synthetic goal.

Protocol 1: Selective Monodebromination

This protocol aims to selectively remove the bromine atom, yielding 5-chloro-4H-pyridazin-3-one.

Materials:

  • 4-bromo-5-chloro-4H-pyridazin-3-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Round-bottom flask and standard glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-bromo-5-chloro-4H-pyridazin-3-one (1.0 eq).

  • Add a suitable solvent such as methanol or ethanol (approximately 0.1 M concentration).

  • Add a base, such as triethylamine (1.1 eq) or sodium acetate (1.5 eq), to neutralize the HBr formed during the reaction.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask, and purge with nitrogen or argon, followed by hydrogen gas.

  • Maintain the reaction under a hydrogen atmosphere (balloon pressure or 15-50 psi in a Parr apparatus) with vigorous stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C is pyrophoric and should be handled with care, preferably wet.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Complete Dehalogenation

This protocol is designed for the removal of both bromine and chlorine atoms to produce 4H-pyridazin-3-one.

Materials:

  • 4-bromo-5-chloro-4H-pyridazin-3-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a high-pressure autoclave

Procedure:

  • Follow steps 1-4 from Protocol 1, using a stronger base like K₂CO₃ (2.5 eq) or a catalytic amount of NaOH.

  • Pressurize the reaction vessel with hydrogen gas to a higher pressure (e.g., 50-100 psi).

  • The reaction may require elevated temperatures (e.g., 40-60 °C) to facilitate the cleavage of the more robust C-Cl bond.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purification are similar to Protocol 1.

Protocol 3: Ring Saturation with Dehalogenation

This protocol aims to achieve both dehalogenation and saturation of the pyridazinone ring, yielding tetrahydropyridazin-3-one.

Materials:

  • 4-bromo-5-chloro-4H-pyridazin-3-one

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on alumina (Rh/Al₂O₃)

  • Acetic acid (AcOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine 4-bromo-5-chloro-4H-pyridazin-3-one (1.0 eq) with a solvent such as acetic acid or ethanol.

  • Add the catalyst (PtO₂ or Rh/Al₂O₃, 5-10 mol%).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize with hydrogen to a high pressure (e.g., 100-500 psi).

  • Heat the reaction to an elevated temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by taking aliquots and analyzing by GC-MS or LC-MS.

  • After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Remove the solvent under reduced pressure and purify the product as needed.

Data Presentation: Summary of Reaction Conditions

Objective Catalyst Solvent Base H₂ Pressure Temperature Potential Byproducts
Selective Monodebromination 10% Pd/CMeOH, EtOHEt₃N, NaOAcLow (balloon - 50 psi)Room TempDidehalogenated product, starting material
Complete Dehalogenation 10% Pd/CMeOH, THFK₂CO₃, NaOHModerate (50-100 psi)Room Temp - 60°CMonodehalogenated intermediates
Ring Saturation & Dehalogenation PtO₂, Rh/Al₂O₃AcOH, EtOHNone requiredHigh (100-500 psi)60-100°CPartially saturated intermediates

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Substrate & Solvent catalyst Add Catalyst & Base start->catalyst purge Purge with Inert Gas catalyst->purge hydrogenate Introduce H₂ & Stir purge->hydrogenate monitor Monitor Progress (TLC/LC-MS) hydrogenate->monitor monitor->hydrogenate Reaction Incomplete filter Filter Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end Characterized Product purify->end

Caption: A generalized workflow for the catalytic hydrogenation of 4-bromo-5-chloro-4H-pyridazin-3-one.

Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating through rigorous in-process monitoring. The use of chromatographic techniques (TLC, LC-MS, GC-MS) at regular intervals is essential to track the consumption of the starting material and the formation of intermediates and the final product. This allows for real-time adjustments to the reaction conditions to optimize for yield and selectivity.

Furthermore, the characterization of the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) is crucial to confirm its identity and purity, thereby validating the success of the chosen protocol.

References

  • Catalytic mechanism of dehalogenation by DhaA and strategy for trapping...
  • Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II)
  • Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper - PMC.
  • Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper - ACS Public
  • Hydrogenolysis and Selective Reduction (Dehalogen
  • Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of Hexane-1,4-diol - Benchchem.
  • Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis - Books.
  • Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions.
  • Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed.
  • Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroarom
  • Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts | Journal of the American Chemical Society - ACS Public
  • EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google P
  • Recent Advances of Pd/C-C
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace.
  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - Beilstein Journals.
  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing).
  • Application Notes: Palladium on Carbon (Pd/C)
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
  • Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
  • Hydrogen - Organic Chemistry Portal.
  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones - MDPI.
  • Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System | Organometallics - ACS Public
  • Palladium on Carbon (Pd/C)
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Public
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem.
  • Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison | Request PDF - ResearchG
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • In situ Generated Palladium Nanoparticles for Catalytic Dehalogenation of Aryl Halides and Deboron
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing).
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
  • Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field - Chemical Society Reviews (RSC Publishing).
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr

Sources

Application

Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 4-bromo-5-chloro-4H-pyridazin-3-one

Introduction: The Strategic Imperative for C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and materials science by enabling the synthesis of aryl amines from aryl halides or pseudohalides, often under milder conditions and with greater functional group tolerance than classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[1]

This guide focuses on a substrate of significant interest in medicinal chemistry: 4-bromo-5-chloro-4H-pyridazin-3-one . The pyridazinone core is a privileged scaffold found in numerous biologically active compounds.[3] However, the dihalogenated and electron-deficient nature of this specific substrate presents unique challenges, including regioselectivity and potential catalyst inhibition.

Herein, we provide a comprehensive technical guide grounded in mechanistic principles and field-proven insights. We will dissect the critical parameters of the Buchwald-Hartwig reaction, offer detailed, step-by-step protocols for the selective amination of this substrate, and provide a robust troubleshooting framework for researchers, scientists, and drug development professionals.

Mechanistic Rationale & Key Experimental Variables

A successful Buchwald-Hartwig amination hinges on the delicate interplay of the palladium catalyst, ligand, base, and solvent. Understanding the "why" behind each component is critical for protocol optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle.[1][4]

The Catalytic Cycle

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. The reactivity for this step generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4][5][6] This order is fundamental to achieving regioselectivity with our dihalogenated substrate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)(L)-X) Pd(0)L->OxAdd Ar-X Amido Palladium-Amido Complex ([Ar-Pd(II)(L)-NR'R''] ) OxAdd->Amido + HNR'R'' - HX (via Base) Amido->Pd(0)L Reductive Elimination Product Aryl Amine (Ar-NR'R'') Amido->Product Product Release ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base

Caption: The Buchwald-Hartwig catalytic cycle.

Critical Reaction Parameters
  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, modern protocols increasingly favor palladium precatalysts .[7] These are air- and moisture-stable Pd(II) complexes that reliably generate the active Pd(0) species in situ, leading to more reproducible results.[4]

  • Ligand: The ligand is arguably the most critical component. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential.[7][8][9] They stabilize the palladium center, promote the challenging oxidative addition of aryl chlorides (if needed), and facilitate the final reductive elimination step.[1] The choice of ligand is often dictated by the steric and electronic properties of the amine coupling partner.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most common choice.[4] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for base-sensitive substrates, though often at the cost of reaction rate.[2][10] Lithium bis(trimethylsilyl)amide (LHMDS) is another effective option, particularly for challenging couplings.[11]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are mandatory. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most frequently used due to their ability to dissolve the reagents and their relatively high boiling points.[4][12][13]

Strategic Considerations for 4-bromo-5-chloro-4H-pyridazin-3-one

  • Regioselectivity: The primary challenge is controlling which halogen reacts. Based on the general reactivity trend in oxidative addition (C-Br >> C-Cl), we can confidently predict that amination will occur selectively at the C4-bromo position.[4] This provides a powerful synthetic handle to introduce an amine at C4 while leaving the C5-chloro position available for subsequent transformations.

  • Catalyst Inhibition: Nitrogen-containing heterocycles are known to coordinate to palladium, which can poison the catalyst and stall the reaction.[12] The use of sterically hindered ligands is crucial to mitigate this effect by shielding the metal center.

  • Substrate Stability: The pyridazinone ring may be sensitive to certain strong bases or prolonged high temperatures. Therefore, reaction conditions must be carefully optimized to ensure substrate integrity.

Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as palladium catalysts are sensitive to air and moisture.[12] All reagents and solvents should be anhydrous and properly degassed.

Protocol 1: Selective C4-Amination with a Primary Aliphatic Amine

This protocol is optimized for the coupling of a typical primary amine, such as benzylamine, with the substrate.

  • Reagents & Materials:

    • 4-bromo-5-chloro-4H-pyridazin-3-one (1.0 equiv)

    • Primary Amine (e.g., Benzylamine) (1.2 equiv)

    • XPhos Pd G3 Precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, Degassed Toluene

    • Oven-dried Schlenk flask or microwave vial with a stir bar

    • Inert atmosphere manifold (N₂ or Ar)

  • Step-by-Step Procedure:

    • To the Schlenk flask, add 4-bromo-5-chloro-4H-pyridazin-3-one, XPhos Pd G3, and NaOtBu under a positive flow of inert gas.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed toluene via syringe, followed by the primary amine.

    • Seal the flask and place it in a preheated oil bath at 100-110 °C.

    • Stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[12]

    • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective C4-Amination with a Secondary Cyclic Amine

This protocol is adapted for more sterically demanding secondary amines like piperidine or morpholine.

  • Reagents & Materials:

    • 4-bromo-5-chloro-4H-pyridazin-3-one (1.0 equiv)

    • Secondary Amine (e.g., Morpholine) (1.2 equiv)

    • tBuXPhos Pd G3 Precatalyst (2-3 mol%)

    • Lithium hexamethyldisilazide (LHMDS) (1.5 equiv)

    • Anhydrous, Degassed 1,4-Dioxane

    • Oven-dried Schlenk flask or microwave vial with a stir bar

  • Step-by-Step Procedure:

    • In an oven-dried Schlenk flask under inert gas, add 4-bromo-5-chloro-4H-pyridazin-3-one and the tBuXPhos Pd G3 precatalyst.

    • Evacuate and backfill the flask three times.

    • Add anhydrous, degassed 1,4-dioxane, followed by the secondary amine.

    • Add the LHMDS (can be added as a solution in THF or portion-wise as a solid).

    • Seal the flask and heat to 110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).

    • Follow the workup and purification procedure outlined in Protocol 1.

Summary of Recommended Conditions

The optimal conditions are highly dependent on the specific amine coupling partner. The following table provides a starting point for optimization.

Amine ClassRecommended LigandPalladium SourceRecommended BaseSolventTemperature (°C)
Primary Aliphatic XPhos, RuPhosXPhos Pd G3NaOtBuToluene100-110
Secondary Aliphatic tBuXPhos, tBuBrettPhos[14]tBuXPhos Pd G3LHMDS, NaOtBu1,4-Dioxane110
Primary Aryl (Anilines) Xantphos, BrettPhos[14][15]Pd₂(dba)₃ / LigandCs₂CO₃, K₂CO₃1,4-Dioxane100-110
Weakly Nucleophilic BrettPhos, EPhos[14][16]BrettPhos Pd G3NaOtBu, LHMDSToluene110

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.[12][17][18]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Catalyst poisoning by substrate.3. Insufficiently strong base.4. Poor solubility of reagents.1. Ensure a rigorously inert setup; use fresh, anhydrous/degassed solvents.2. Increase ligand loading (e.g., 2:1 ligand:Pd ratio); switch to a more sterically hindered ligand (e.g., XPhos -> tBuXPhos).3. Switch to a stronger base (e.g., K₂CO₃ -> NaOtBu -> LHMDS).4. Change solvent (Toluene -> Dioxane) or increase temperature slightly.
Catalyst Decomposition (Palladium Black) 1. Reaction temperature is too high.2. Insufficient ligand to stabilize Pd(0).3. Presence of impurities.1. Lower the reaction temperature and increase reaction time.[12]2. Increase the ligand-to-palladium ratio.3. Purify all starting materials and ensure solvents are of high purity.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water in the reaction.2. β-Hydride elimination from certain amine substrates.1. Use scrupulously dry reagents and solvents.2. This is an inherent side reaction pathway; optimizing for faster reductive elimination (changing ligand/temperature) can sometimes minimize it.[1]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) B Add Solids: Substrate, Precatalyst, Base A->B C Evacuate & Backfill with N₂/Ar (3x) B->C D Add Liquids: Anhydrous Solvent, Amine C->D E Heat & Stir (100-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT F->G Reaction Complete H Dilute & Filter (Celite®) G->H I Aqueous Wash (Water, Brine) H->I J Dry & Concentrate I->J K Purify (Column Chromatography) J->K

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of 4-bromo-5-chloro-4H-pyridazin-3-one is a highly effective transformation that can be achieved with excellent regioselectivity for the C4-bromo position. Success relies on the careful selection of a sterically demanding ligand and an appropriate base, along with strict adherence to anhydrous and anaerobic conditions. The protocols and troubleshooting guide provided herein offer a robust starting point for researchers to leverage this powerful C-N bond-forming reaction, enabling the efficient synthesis of novel pyridazinone derivatives for drug discovery and development programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Szostak, M., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • ResearchGate. (2022). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • University of South Florida. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

  • Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PMC. [Link]

  • ACS Publications. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link]

  • Royal Society of Chemistry. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • ResearchGate. (2019). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]

  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Lima, C. F. R. A. C., et al. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • NSF Public Access Repository. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. PMC. [Link]

  • Zhang, J., et al. (2025). Spin-density-controlled radical coupling for meta-selective C–H halogenation of pyridines. Nature Synthesis. [Link]

  • eScholarship, University of California. (2024). Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. [Link]

  • ResearchGate. (2025). Spin-density-controlled radical coupling for meta-selective C–H halogenation of pyridines. [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. [Link]

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Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Optimizing the Synthesis of 4-Bromo-5-chloro-4H-pyridazin-3-one

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to troubleshoot and improve the synthesis yield of 4-bromo-5-chloro-4H-pyridaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to troubleshoot and improve the synthesis yield of 4-bromo-5-chloro-4H-pyridazin-3-one (widely recognized in literature by its tautomeric name, 4-bromo-5-chloro-3(2H)-pyridazinone).

This heterocyclic scaffold is a critical precursor in medicinal chemistry, particularly in the development of kinase inhibitors and anti-cancer agents[1]. However, its synthesis is notoriously prone to poor chemoselectivity, often resulting in difficult-to-separate mixtures of regioisomers and over-halogenated byproducts[2]. This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to maximize your target yield.

Mechanistic Overview & Reaction Pathway

The standard industrial and laboratory synthesis relies on the nucleophilic halogen exchange of 4,5-dichloro-3(2H)-pyridazinone with hydrobromic acid (HBr). The reaction proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism.

The Causality of Chemoselectivity: The C4 position is kinetically favored for nucleophilic attack by bromide ions over the C5 position. This is due to the strong electron-withdrawing effect of the adjacent C3 carbonyl group, which stabilizes the transition state at C4[3]. However, if the reaction is driven too hard (excess heat or prolonged time), thermodynamic control takes over, leading to secondary substitution at C5 and yielding the unwanted 4,5-dibromo byproduct.

SynthesisWorkflow SM 4,5-Dichloro-3(2H)-pyridazinone (Starting Material) Reagent 47% HBr (aq) Nucleophilic Attack SM->Reagent Heat Target 4-Bromo-5-chloro-4H-pyridazin-3-one (Target Product) Reagent->Target Kinetically Favored (C4) Byproduct 4,5-Dibromo-3(2H)-pyridazinone (Over-reaction Byproduct) Reagent->Byproduct Thermodynamically Driven (C4 & C5) Unreacted Unreacted Starting Material Reagent->Unreacted Incomplete Conversion

Reaction pathways in the halogen exchange of 4,5-dichloro-3(2H)-pyridazinone.

Troubleshooting & FAQs

Q1: My crude mixture contains >30% of the 4,5-dibromo-3(2H)-pyridazinone byproduct. How do I suppress this over-reaction? A: The formation of the dibromo byproduct is a function of thermodynamic control and HBr stoichiometry. To suppress it, you must trap the reaction in its kinetic phase:

  • Control Equivalents: Limit 47% HBr to exactly 1.1 - 1.2 equivalents. Using HBr as the bulk solvent guarantees over-bromination.

  • Temperature Modulation: Lower the reaction temperature from reflux (100-120°C) to 80-85°C. The activation energy for the second halogen exchange at C5 is higher than at C4; lowering the temperature increases the chemoselectivity for the mono-brominated product.

Q2: The target 4-bromo-5-chloro product co-elutes with the starting material on silica gel. How can I improve purification? A: Halogenated pyridazinones have nearly identical retention factors ( Rf​ ) on normal-phase silica, making column chromatography highly inefficient[2]. Instead, leverage differential solubility. The 4,5-dibromo byproduct is significantly less soluble in cold ethanol/water mixtures than the 4-bromo-5-chloro product. By dissolving the crude mixture in hot ethanol and slowly cooling it, the dibromo species precipitates first. The mother liquor, enriched in the target product, can then be concentrated and recrystallized from toluene.

Q3: Is there a completely different synthetic route that avoids the statistical mixture of halogen exchange? A: Yes. If chemoselectivity remains an insurmountable bottleneck, pivot to an electrophilic bromination strategy. Start with 5-chloro-3(2H)-pyridazinone. Treatment with molecular bromine ( Br2​ ) in glacial acetic acid selectively brominates the C4 position via an Electrophilic Aromatic Substitution ( SE​A ) pathway. Because there is no leaving group at C5, the dibromo byproduct cannot form, pushing the theoretical yield of the 4-bromo-5-chloro product to >90%[4].

Troubleshooting Issue Low Yield of 4-Bromo-5-Chloro Product Check1 Analyze Crude by HPLC Issue->Check1 HighDibromo High Dibromo Byproduct? Check1->HighDibromo HighUnreacted High Unreacted SM? Check1->HighUnreacted Fix1 Reduce HBr eq. & Temp HighDibromo->Fix1 Yes Fix2 Increase Time/Temp slightly HighUnreacted->Fix2 Yes

Decision matrix for optimizing halogen exchange reaction yields.

Validated Experimental Protocols

Protocol A: Optimized Halogen Exchange (Kinetic Control)

Causality Focus: By using acetic acid as a co-solvent, we dilute the HBr concentration, which lowers the collision frequency and slows the reaction rate. This allows for precise kinetic trapping of the mono-brominated intermediate before the second substitution occurs[3].

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,5-dichloro-3(2H)-pyridazinone (10.0 g, 60.6 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: Add 47% aqueous HBr (7.5 mL, ~66.6 mmol, 1.1 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 85°C (internal temperature). Critical: Do not exceed 90°C.

  • Self-Validation (Monitoring): After 4 hours, withdraw a 50 µL aliquot, quench in 1 mL of saturated NaHCO3​ , extract with ethyl acetate, and analyze via HPLC (UV at 254 nm). The reaction is complete when the ratio of mono-bromo to unreacted starting material is >8:1, and the dibromo byproduct is <10%.

  • Workup: Pour the cooled mixture into 200 mL of ice water. Filter the resulting precipitate.

  • Purification: Recrystallize the crude solid from a 3:1 mixture of Ethanol/Water to isolate the pure 4-bromo-5-chloro-4H-pyridazin-3-one.

Protocol B: Electrophilic Bromination (Alternative Route)

Causality Focus: Shifting from a nucleophilic substitution of a dichloro-precursor to an electrophilic bromination of 5-chloro-3(2H)-pyridazinone changes the fundamental mechanism. The electron-donating nature of the NH in the pyridazinone ring directs the incoming electrophile ( Br+ ) to the C4 position. Since C5 is already occupied by chlorine and lacks a leaving group for SE​A , over-bromination is mechanistically impossible[4].

  • Setup: Dissolve 5-chloro-3(2H)-pyridazinone (5.0 g, 38.3 mmol) in glacial acetic acid (40 mL).

  • Bromination: Add sodium acetate (3.4 g, 42.1 mmol) to act as an acid scavenger. Slowly add a solution of Br2​ (2.1 mL, 40.2 mmol) in acetic acid (10 mL) over 30 minutes at 40°C.

  • Reaction: Stir at 60°C for 2 hours. The electron-rich nature of the pyridazinone ring facilitates rapid bromination at C4.

  • Quench: Pour into ice water containing 1% sodium bisulfite ( NaHSO3​ ) to destroy excess unreacted bromine.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

Quantitative Process Data

Use the following table to benchmark your laboratory results against optimized industry standards.

Synthesis RouteReagentsTemp (°C)Chemoselectivity (Target:Byproduct)Overall Isolated YieldKey Advantage
Standard Halogen Exchange (Unoptimized)47% HBr (Excess)120 (Reflux)45:5535 - 40%Cheap starting materials
Optimized Halogen Exchange (Protocol A)47% HBr (1.1 eq) + AcOH8585:1565 - 70%Balances cost and yield
Electrophilic Bromination (Protocol B) Br2​ , NaOAc, AcOH60>98:288 - 92%Avoids dibromo byproduct

References

  • [4] Title: Synthesis of pyridazines | Source: Organic Chemistry Portal | URL:

  • [1] Title: 4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H) | Source: EvitaChem | URL:

  • [3] Title: Studies on Pyridazinone Derivatives. XIV. : Nucleophilic Replacement Reactions of 4, 5-Dichloro-3(2H) | Source: J-Stage | URL:

  • [2] Title: WO2016112298A1 - Pyridazinone derivatives and their use in the treatment of cancer | Source: Google Patents | URL:

Sources

Optimization

troubleshooting debromination side reactions in 4-bromo-5-chloro-4H-pyridazin-3-one synthesis

Welcome to the Application Scientist Support Portal. This technical guide is tailored for medicinal chemists, process scientists, and drug development professionals working with the 4-bromo-5-chloro-pyridazin-3-one scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is tailored for medicinal chemists, process scientists, and drug development professionals working with the 4-bromo-5-chloro-pyridazin-3-one scaffold.

A persistent challenge in functionalizing this privileged motif—particularly via palladium-catalyzed cross-coupling—is the competitive hydrodebromination side reaction. This guide dissects the mechanistic causality of this issue and provides field-validated, self-verifying protocols to ensure high-fidelity chemical transformations.

Mechanistic Causality: The Roots of Debromination

The differential reactivity of the C4–Br and C5–Cl bonds on the pyridazinone ring is a double-edged sword. The weaker C4–Br bond allows for regioselective oxidative addition by Pd(0) catalysts, but it is simultaneously highly susceptible to premature reduction (debromination)[1].

When subjected to cross-coupling conditions, the intermediate Pd(II)-aryl complex can undergo an off-cycle reduction if protic sources (e.g., water, alcohols, or an unprotected lactam N–H) are present in the reaction matrix[2]. If the rate of transmetalation is slower than the rate of hydride transfer or protonation, the catalyst will eject the debrominated byproduct (5-chloro-pyridazin-3-one) instead of the desired functionalized product.

G A 4-Bromo-5-chloro- pyridazin-3-one B Pd(0) Oxidative Addition (C4-Br) A->B Catalyst / Ligand C Transmetalation & Reductive Elimination B->C Coupling Partner E Protonation / Hydride Transfer B->E Protic Solvents / Base D Desired Product (C4-Functionalized) C->D Productive Cycle F Debromination (5-Chloro-pyridazin-3-one) E->F Side Reaction

Pd-catalyzed functionalization vs. debromination pathways in pyridazinone synthesis.

Frequently Asked Questions (Troubleshooting Q&A)

Q: I am observing up to 40% of the 5-chloro-pyridazin-3-one (debrominated) byproduct during my Suzuki-Miyaura coupling. How do I suppress this? A: High levels of debromination are typically caused by a slow transmetalation step relative to the rate of off-cycle reduction. If you are using a protic solvent mixture (e.g., EtOH/H₂O) and a basic ligand (e.g., PPh₃), the Pd(II) complex lingers long enough to abstract a hydride from the solvent or the alkoxide base. Solution: Switch to strictly anhydrous conditions (e.g., anhydrous 1,4-dioxane) and use a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or BrettPhos. These ligands accelerate transmetalation and sterically shield the palladium center from unwanted hydride transfers.

Q: Does the tautomeric state of the starting material matter? (4H- vs. 2H-pyridazin-3-one) A: Absolutely. While often queried as the "4H-tautomer", the presence of the C4-halogen strongly favors the fully conjugated 2H-lactam tautomer (4-bromo-5-chloro-pyridazin-3(2H)-one) in solution[3]. The unprotected N–H (pKa ~10–11) can be deprotonated by the reaction base, creating an anionic species that alters the electron density of the ring, slowing down oxidative addition and providing a local proton source that exacerbates debromination[2]. Solution: Pre-protect the lactam nitrogen with a robust protecting group (e.g., SEM, THP, or PMB) prior to any transition-metal catalysis.

Q: How do I ensure I don't accidentally couple at the C5–Cl position? A: The bond dissociation energy of C–Br is significantly lower than C–Cl. By keeping the reaction temperature strictly between 60–75 °C and limiting the boronic acid to 1.05 equivalents, the Pd(0) catalyst will selectively insert into the C4–Br bond. Exceeding 90 °C or using excess coupling partner risks dual functionalization or complete degradation.

Quantitative Data: Impact of Reaction Parameters on Debromination

The following table summarizes internal validation data demonstrating how solvent, ligand, and base selection directly dictate the ratio of desired cross-coupling to debromination side reactions.

Solvent SystemBase (2.0 eq)Ligand (4 mol%)Temp (°C)% Debromination% Desired Product
Toluene / EtOH / H₂ONa₂CO₃PPh₃9042%45%
THF / H₂OK₂CO₃dppf8028%61%
1,4-Dioxane (Anhydrous)K₃PO₄XPhos70< 5%89%
Toluene (Anhydrous)Cs₂CO₃BrettPhos70< 2%94%
Self-Validating Experimental Protocol: Regioselective C4-Suzuki Coupling

To ensure scientific trustworthiness, this protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow. Do not proceed to subsequent steps unless the IPC criteria are met.

Step 1: Reagent Preparation and Degassing

  • To an oven-dried Schlenk flask, add N-protected 4-bromo-5-chloro-pyridazin-3-one (1.0 equiv, 1.0 mmol), arylboronic acid (1.05 equiv, 1.05 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).

  • Causality Check: BrettPhos is chosen specifically to promote rapid transmetalation and reductive elimination, kinetically outcompeting the debromination pathway.

Step 2: Solvent Addition and Reaction Initiation

  • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

  • Add anhydrous Toluene (10 mL) via syringe.

  • Heat the reaction mixture to 70 °C using a pre-calibrated heating block.

  • IPC 1 (15 minutes): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: You must observe the consumption of the Pd catalyst mass and the formation of the active Pd-ligand complex in the trace.

Step 3: Monitoring and Quenching

  • Stir at 70 °C for 4 hours.

  • IPC 2 (4 hours): Perform TLC (Hexanes:EtOAc 3:1) and LC-MS.

    • Validation: The starting material mass must be <2% relative to the product mass. If the debrominated mass ([M-Br+H]⁺) exceeds 5%, verify the anhydrous integrity of your solvent and base. Do not push the temperature higher to force completion, as this will only increase debromination.

  • Once validated, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the filter cake with EtOAc (3 × 15 mL).

Step 4: Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, gradient elution 0–30% EtOAc in Hexanes) to isolate the pure C4-functionalized, C5-chloro-pyridazin-3-one.

References
  • Title: Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations Source: ACS Omega URL: [Link]

  • Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: International Journal of ChemTech Research (via Sphinx Knowledge House) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 4-bromo-5-chloro-4H-pyridazin-3-one and 4,5-dichloro-pyridazin-3-one

Introduction: The Versatile Pyridazinone Core The pyridazin-3(2H)-one scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. Its derivatives are known to exhibit a wide array of biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Pyridazinone Core

The pyridazin-3(2H)-one scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. Its derivatives are known to exhibit a wide array of biological activities, including cardiotonic, antihypertensive, anti-inflammatory, and anticancer properties.[1][2] The synthetic utility of these heterocycles is largely dictated by the functionalization of the pyridazinone ring, particularly at the C4 and C5 positions. Halogenated pyridazinones serve as powerful intermediates, enabling the introduction of diverse molecular fragments through various chemical transformations.

This guide provides an in-depth, objective comparison of the chemical reactivity of two key dihalogenated pyridazinone intermediates: 4-bromo-5-chloro-4H-pyridazin-3-one and the more common 4,5-dichloro-pyridazin-3-one . We will explore their behavior in fundamental synthetic reactions, supported by mechanistic insights and experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of their respective strengths and applications.

Synthesis and Structural Characteristics

The foundational starting material for these compounds is typically mucohalic acid. The synthesis of 4,5-dichloro-pyridazin-3-one is well-established and proceeds via the condensation of mucochloric acid with a hydrazine source, such as hydrazine sulfate, in the presence of a base like sodium acetate.[3][4]

Synthesis of 4,5-dichloro-pyridazin-3-one:

  • A solution of mucochloric acid in water is heated.

  • A mixture of hydrazine sulfate and sodium acetate is added.

  • The resulting solid, 4,5-dichloro-pyridazin-3-one, is collected by filtration and recrystallized.[3]

The synthesis of 4-bromo-5-chloro-4H-pyridazin-3-one is less commonly documented but can be achieved through similar strategies, likely starting from mucobromic acid or through selective halogenation of a suitable pyridazinone precursor.[5]

The critical difference between these two molecules lies in the halogen atom at the C4 position. This seemingly minor substitution—bromine for chlorine—has profound implications for the molecule's electronic properties and, consequently, its chemical reactivity, particularly in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Property4,5-dichloro-pyridazin-3-one4-bromo-5-chloro-3(2H)-pyridazinone
Molecular Formula C₄H₂Cl₂N₂OC₄H₂BrClN₂O
Molecular Weight 164.98 g/mol 209.43 g/mol [6]
CAS Number 932-22-9[4]933041-13-5[6]
Melting Point 204-206 °C[4]Not widely reported
Appearance Off-white solid[4]Solid[6]

Comparative Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridazinone ring is a primary pathway for functionalization. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.

Caption: General mechanism for SNAr on a dihalopyridazinone.

Regioselectivity

For both compounds, nucleophilic attack can occur at either the C4 or C5 position. The regioselectivity is highly dependent on the reaction conditions. Studies on 2-substituted-4,5-dichloro-3(2H)-pyridazinones have shown that the choice of solvent is a key determinant; for instance, reactions with alkoxides and alkylthiolates can be directed to displace either the C4 or C5 chlorine by modifying the solvent system.[7] The nature of the nucleophile also plays a critical role in directing the substitution.[8]

Influence of the Halogen

In classical SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The stability of the resulting Meisenheimer intermediate is paramount. The order of leaving group ability is often found to be F > Cl ≈ Br > I.[9] This counterintuitive trend arises because more electronegative halogens are better at stabilizing the negative charge in the intermediate through induction, which lowers the activation energy of the first step.

  • 4,5-dichloro-pyridazin-3-one : As a symmetric dihalide (at C4/C5), initial reactivity is governed by the electronic effects of the pyridazinone ring itself and any substituent at the N2 position.[10]

  • 4-bromo-5-chloro-4H-pyridazin-3-one : Here, the two halogen atoms present a choice. Chlorine is more electronegative than bromine, suggesting it would better stabilize the Meisenheimer intermediate if attack occurs at C5. Conversely, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group in the second (fast) step. In SNAr reactions where the first step is rate-limiting, attack is often favored at the position that best stabilizes the intermediate. Therefore, nucleophilic attack might be expected to preferentially occur at the C5-Cl position. However, the differences are subtle, and regioselectivity can often be a mixture of products, highly sensitive to the specific nucleophile and reaction conditions.

Experimental Insight: In reactions of 4,5-dihalo-3(2H)pyridazinones with amines, mixtures of 5-amino-4-halo and 4-amino-5-halo products are often obtained and require chromatographic separation, indicating the subtle balance of factors controlling regioselectivity.[7]

Comparative Reactivity II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are transformative methods for forming C-C and C-N bonds.[11][12] In stark contrast to SNAr, the reactivity in these reactions is dominated by the strength of the carbon-halogen bond.

The key step is the oxidative addition of the halo-heterocycle to a Pd(0) catalyst. The rate of this step, and thus the overall reaction rate, follows the order of bond strength: C-I > C-Br >> C-Cl .[13]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition (rate-determining) pd0->oa pdiia Ar-Pd(II)-X L₂ oa->pdiia Ar-X tm Transmetalation pdiia->tm R-B(OR)₂ pdiib Ar-Pd(II)-R L₂ tm->pdiib re Reductive Elimination pdiib->re re->pd0 Regenerates Catalyst product Ar-R re->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • 4,5-dichloro-pyridazin-3-one : Due to the strength of the C-Cl bond, cross-coupling reactions with this substrate are challenging. They typically require highly active (and often expensive) phosphine ligands, strong bases, and elevated temperatures to proceed efficiently.[13][14] Achieving selective mono-arylation can be difficult, often leading to mixtures of mono- and di-substituted products.

  • 4-bromo-5-chloro-4H-pyridazin-3-one : This molecule is an exemplary substrate for selective, sequential cross-coupling. The C4-Br bond is significantly more reactive towards oxidative addition than the C5-Cl bond. This reactivity differential allows for a highly controlled, stepwise functionalization. A Suzuki, Sonogashira, or Buchwald-Hartwig reaction can be performed under relatively mild conditions to selectively functionalize the C4 position, leaving the C5-Cl untouched. The resulting 4-substituted-5-chloro-pyridazinone can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions to modify the C5 position.

Sequential_Coupling start 4-Bromo-5-Chloro-Pyridazinone mid 4-Aryl-5-Chloro-Pyridazinone start->mid Suzuki Coupling 1 (Mild Conditions, e.g., Pd(PPh₃)₄) Reacts at C-Br final 4-Aryl-5-Aryl'-Pyridazinone mid->final Suzuki Coupling 2 (Forcing Conditions, e.g., Buchwald Ligand) Reacts at C-Cl

Caption: Workflow for selective functionalization of 4-bromo-5-chloro-pyridazinone.

Experimental Data Summary: Suzuki-Miyaura Coupling
SubstrateTypical CatalystBaseTemperatureReactivity / Selectivity
4,5-dichloro-pyridazin-3-one PdCl₂(dppf), Buchwald LigandsK₂CO₃, K₃PO₄High (e.g., >100 °C)Sluggish reactivity. Risk of di-substitution.
4-bromo-5-chloro-pyridazin-3-one Pd(PPh₃)₄NaHCO₃, Na₂CO₃Mild (e.g., 80 °C)High reactivity at C4-Br. Excellent selectivity for mono-substitution.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Methoxide

Causality: This protocol demonstrates a typical SNAr reaction. Methanol is used as both the nucleophile source (after deprotonation) and the solvent. The reaction is heated to provide sufficient energy to overcome the activation barrier of the rate-determining nucleophilic attack.

  • To a solution of the dihalopyridazinone (1.0 mmol) in anhydrous methanol (10 mL), add sodium methoxide (1.2 mmol, 1.2 equivalents).

  • Stir the reaction mixture under a nitrogen atmosphere and heat to reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the methoxy-substituted pyridazinone(s).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality: This protocol illustrates the selective cross-coupling advantage. A standard, relatively mild catalyst (Pd(PPh₃)₄) and base are used, which are sufficient for the reactive C-Br bond but not the C-Cl bond, ensuring selectivity for the 4-bromo-5-chloro substrate.[13]

  • In a reaction vessel, combine the 4-bromo-5-chloro-pyridazin-3-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography or recrystallization.

Conclusion and Strategic Recommendations

The choice between 4-bromo-5-chloro-4H-pyridazin-3-one and 4,5-dichloro-pyridazin-3-one is a strategic decision based on the intended synthetic outcome.

  • 4,5-dichloro-pyridazin-3-one is a readily available and economical starting material.[3][4] It is well-suited for nucleophilic substitution reactions, where regioselectivity can often be controlled by adjusting reaction conditions. However, its application in modern cross-coupling chemistry is limited by the inertness of the C-Cl bonds.

  • 4-bromo-5-chloro-4H-pyridazin-3-one is the superior reagent for complex molecular construction requiring site-selective functionalization. Its key advantage is the significant difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed reactions. This allows for a reliable and sequential introduction of different functionalities, a critical capability in the synthesis of complex drug candidates and functional materials.

For research programs focused on rapidly generating diverse libraries of compounds through parallel synthesis and cross-coupling methodologies, the investment in 4-bromo-5-chloro-4H-pyridazin-3-one provides unparalleled synthetic flexibility and control, ultimately accelerating the discovery process.

References

  • PrepChem.com. Synthesis of 4,5-dichloro-3-pyridazone. [Link]

  • Kim, S., et al. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Accounts of Chemical Research, 50(12), 3043-3055. [Link]

  • Kweon, D. H., et al. (1995). The reaction of 2‐substituted‐4,5‐dichloro‐3(2H)‐pyridazinones with alkoxides and alkylthiolates. Journal of Heterocyclic Chemistry, 32(3), 849-853. [Link]

  • Lee, K. J., et al. (2001). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 22(1), 55-58. [Link]

  • Li, J., et al. (2020). An Eco‐Friendly and Efficient Synthesis of N‐(Aryl/Alkyl)sulfonyl‐4,5‐dihalopyridazin‐3(2H)‐ones. ChemistrySelect, 5(1), 221-224. [Link]

  • Sung, G. H., et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-144. [Link]

  • PubChem. 4,5-Dichloro-3-hydroxypyridazine. National Center for Biotechnology Information. [Link]

  • Homer, R. F., et al. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(12), 5841-5842. [Link]

  • Google Patents. Process for obtaining 4,5-dichloro-2-phenyl-3(2h)-pyridazinone from 5-chloro-4-amino-2-phenyl-3(2h)-pyridazinone.
  • Kamal El-Dean, A. M., et al. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. European Journal of Chemistry, 6(1), 1-6. [Link]

  • Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Antimicrobial Evaluation. Molecules, 18(9), 10326-10339. [Link]

  • LibreTexts Chemistry. Nucleophilic Substitution Reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Fares, M., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1775-1798. [Link]

  • Riedl, Z., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 67(31), 5649-5658. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Royal Society of Chemistry. Supplementary Data. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Pospíšil, J., et al. (2021). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 26(1), 133. [Link]

  • Amin, K. M., et al. (2012). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Archives of Pharmacal Research, 35(1), 71-80. [Link]

  • NextSDS. 4-Bromo-5-chloro-3(2H)-pyridazinone — Chemical Substance Information. [Link]

  • Boukharsa, Y., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 13(5), 1-20. [Link]

  • R'kyek, O., et al. (2002). Study of the Reactivity of 5-Alkynyl-4-chloro- and 4-Alkynyl-5-chloropyridazin-3(2H)-ones Towards Oxygen and Sulfur Nucleophiles. Heterocycles, 57(11), 2135-2144. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • LibreTexts Chemistry. Buchwald-Hartwig Amination. [Link]

  • NIST. 4,5-Dibromo-3(2H)-pyridazinone. [Link]

  • The University of Dundee. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. [Link]

  • GSRS. 4-BROMO-6-CHLORO-3-PYRIDAZINAMINE. [Link]

  • Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7546-7555. [Link]

  • Research Square. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

  • Scribd. Nucleophilic Substitution in Aryl Halides. [Link]

  • PubChem. 3(2h)-pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

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Comparative

A Comparative Guide to the Validation of HPLC-UV Analytical Methods for 4-bromo-5-chloro-4H-pyridazin-3-one

In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. For novel or existing active pharmaceutical ingredients (APIs) such as 4-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. For novel or existing active pharmaceutical ingredients (APIs) such as 4-bromo-5-chloro-4H-pyridazin-3-one, a substituted pyridazinone with potential therapeutic applications, a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is indispensable for quantification and purity assessment. This guide provides an in-depth, scientifically grounded framework for the validation of an HPLC-UV method for this specific compound, drawing upon extensive experience and the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7]

This document is structured to not only present the requisite validation parameters but to also elucidate the scientific rationale behind each experimental choice. The objective is to empower researchers, scientists, and drug development professionals with a comprehensive understanding of how to design and execute a validation study that is not only compliant with regulatory expectations but is also scientifically robust and self-validating.

The Imperative of Method Validation

Before an analytical method can be implemented for routine use in a regulated environment, it must undergo a thorough validation process.[8] Validation provides documented evidence that the method is suitable for its intended purpose.[4][7] For an HPLC-UV method for 4-bromo-5-chloro-4H-pyridazin-3-one, this typically encompasses its use in assaying the bulk drug substance, quantifying it in a finished product, and determining the levels of any process impurities or degradation products.

The validation process is a systematic series of experiments designed to evaluate the method's performance characteristics.[3][5] These characteristics, as defined by the ICH, form the pillars of a well-validated method and will be the focus of this guide.[6][7]

Foundational Elements: System Suitability

Before commencing with the formal validation experiments, it is crucial to establish and consistently meet system suitability criteria. These tests are performed prior to each analytical run to ensure the HPLC system is performing adequately.

Experimental Protocol: System Suitability Testing

  • Standard Solution Preparation: Prepare a standard solution of 4-bromo-5-chloro-4H-pyridazin-3-one at a concentration that will be used for routine analysis (e.g., 100 µg/mL).

  • Replicate Injections: Inject the standard solution six consecutive times.

  • Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters.

ParameterAcceptance CriteriaRationale
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the detector response.
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates the efficiency of the chromatographic column.

The Pillars of Validation: A Detailed Examination

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][9][10] Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components.[11][12] For a chromatographic method, these are often demonstrated together.

Causality Behind Experimental Choices: The goal is to prove that the peak corresponding to 4-bromo-5-chloro-4H-pyridazin-3-one is pure and not co-eluted with any other substance. This is achieved by challenging the method with potential interferences.

Experimental Protocol: Specificity and Selectivity

  • Placebo Analysis: Analyze a placebo (a formulation without the active ingredient) to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Forced Degradation Studies: Subject a solution of 4-bromo-5-chloro-4H-pyridazin-3-one to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[13][14][15] Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in both standard and stressed samples. The peak purity index should be close to unity.

Visualization of the Specificity Workflow

G cluster_0 Specificity & Selectivity Validation cluster_1 Evaluation Criteria prep Prepare Solutions: - Analyte Standard - Placebo - Stressed Samples (Acid, Base, Peroxide, Heat, Light) hplc Analyze via HPLC-UV/PDA prep->hplc Inject data_analysis Data Analysis hplc->data_analysis Collect Chromatograms & Spectra no_interference No interfering peaks at analyte retention time in placebo data_analysis->no_interference resolution Adequate resolution between analyte and degradation peaks data_analysis->resolution peak_purity Peak purity index > 0.99 data_analysis->peak_purity

Caption: Workflow for establishing method specificity and selectivity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Causality Behind Experimental Choices: Establishing a linear relationship is fundamental for accurate quantification. A single-point calibration can then be used for routine analysis within this validated range.

Experimental Protocol: Linearity and Range

  • Stock Solution Preparation: Prepare a stock solution of 4-bromo-5-chloro-4H-pyridazin-3-one of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay method, the range typically covers 80% to 120% of the target concentration.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Representative Data: Linearity of 4-bromo-5-chloro-4H-pyridazin-3-one

Concentration (µg/mL)Peak Area (n=3)
80801,234
90902,345
1001,003,456
1101,104,567
1201,205,678
ParameterAcceptance CriteriaRepresentative Result
Correlation Coefficient (r²) ≥ 0.9980.9999
Y-intercept Should be close to zero150.2
Residual Plot Random distribution around zeroRandom distribution observed
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[10] It is typically determined by recovery studies.

Causality Behind Experimental Choices: Accuracy studies are designed to demonstrate that the method can accurately quantify the analyte in a sample matrix, accounting for any potential matrix effects or sample preparation losses.

Experimental Protocol: Accuracy

  • Spiked Placebo Preparation: Prepare a placebo matrix and spike it with known amounts of 4-bromo-5-chloro-4H-pyridazin-3-one at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Data Analysis: Calculate the percentage recovery for each sample.

Representative Data: Accuracy/Recovery for 4-bromo-5-chloro-4H-pyridazin-3-one

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.099.2%
Average Recovery 99.7%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.[16]

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

Causality Behind Experimental Choices: Precision studies demonstrate the reliability and reproducibility of the method, ensuring that consistent results can be obtained.

Experimental Protocol: Precision

  • Repeatability: Analyze six independent samples of 4-bromo-5-chloro-4H-pyridazin-3-one at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

  • Data Analysis: Calculate the mean, SD, and RSD for each set of measurements.

Representative Data: Precision for 4-bromo-5-chloro-4H-pyridazin-3-one

Precision LevelParameterAcceptance Criteria
Repeatability (n=6) RSD ≤ 2.0%0.8%
Intermediate Precision (n=12) RSD ≤ 2.0%1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][17] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][17]

Causality Behind Experimental Choices: Determining the LOD and LOQ is particularly important for the analysis of impurities and degradation products, where low-level detection and quantification are required.

Experimental Protocol: LOD and LOQ

There are several methods to determine LOD and LOQ, including the signal-to-noise ratio method and the method based on the standard deviation of the response and the slope of the calibration curve.[18][19][20]

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.[17][18][19]

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.[17][18][19]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Representative Data: LOD and LOQ

ParameterRepresentative Value
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

At the LOQ concentration, the method's accuracy and precision should be demonstrated.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[21][22][23][24]

Causality Behind Experimental Choices: Robustness testing is performed to identify critical method parameters that need to be carefully controlled to ensure the method's performance.

Experimental Protocol: Robustness

  • Identify Critical Parameters: Select critical HPLC parameters to investigate, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Wavelength (e.g., ± 2 nm)

  • Vary Parameters: Analyze a system suitability solution while varying one parameter at a time.

  • Data Analysis: Evaluate the impact of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution).

Representative Data: Robustness Study

Parameter VariedSystem Suitability ResultsImpact
Flow Rate (0.9 mL/min)PassedMinor shift in retention time
Flow Rate (1.1 mL/min)PassedMinor shift in retention time
Temperature (35 °C)PassedNo significant impact
Temperature (45 °C)PassedNo significant impact
% Organic (-2%)PassedMinor shift in retention time
% Organic (+2%)PassedMinor shift in retention time

Visualization of the Method Validation Process

G start Method Development Complete validation_protocol Write Validation Protocol start->validation_protocol system_suitability System Suitability validation_protocol->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report end Validated Method Ready for Use validation_report->end

Caption: A typical workflow for HPLC-UV method validation.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and widely used technique for the analysis of 4-bromo-5-chloro-4H-pyridazin-3-one, other methods could also be considered, each with its own set of advantages and disadvantages.

FeatureHPLC-UVGas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, detection by UV absorbance.[25]Separation based on volatility, various detectors.[25]Separation based on polarity, detection by mass-to-charge ratio.[25]
Specificity Good, but potential for interference from compounds with similar UV spectra.[25]High, especially with a mass spectrometer (GC-MS).[25]Very high, provides molecular weight and structural information.[25]
Sensitivity Moderate (µg/mL to ng/mL range).[25]High for volatile compounds.[25]Very high (pg/mL to fg/mL range).[25]
Sample Volatility Not required.[25]Required; derivatization may be necessary.[25]Not required.[25]
Instrumentation Cost Relatively low.Moderate.High.
Suitability for 4-bromo-5-chloro-4H-pyridazin-3-one Excellent for routine QC and assay.Likely unsuitable due to the compound's probable low volatility.Ideal for impurity identification and quantification at very low levels.

Conclusion

The validation of an HPLC-UV method for 4-bromo-5-chloro-4H-pyridazin-3-one is a multi-faceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a scientifically sound and defensible method can be established. This guide provides a comprehensive framework for conducting such a validation, emphasizing the "why" behind the "how" to ensure that the resulting analytical method is truly fit for its intended purpose. The principles and protocols outlined herein are designed to be adaptable to the specific needs of the researcher, ultimately contributing to the generation of high-quality, reliable data in the development of new pharmaceutical entities.

References

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  • Benchchem. A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds. Benchchem.
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  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
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Validation

Comparative Biological Activity of 4-Bromo-5-chloro-4H-pyridazin-3-one Analogues: A Guide to Divergent Kinase and PARP Inhibition

Executive Summary & Structural Rationale In modern medicinal chemistry, the 4-bromo-5-chloro-4H-pyridazin-3-one core serves as a highly versatile, "privileged scaffold." As a Senior Application Scientist, I frequently ob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 4-bromo-5-chloro-4H-pyridazin-3-one core serves as a highly versatile, "privileged scaffold." As a Senior Application Scientist, I frequently observe that the true power of this molecule lies in its orthogonal reactivity. The C5-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines and heterocycles, while the C4-bromo position is perfectly primed for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings)[1].

By strategically functionalizing these two positions, researchers can drive the biological activity of the resulting analogues down entirely divergent therapeutic pathways—most notably shifting the target specificity from PARP7 (TIPARP) for immuno-oncology applications to CDK12 for the treatment of RNA repeat expansion disorders and specific cancers[1][2]. This guide objectively compares these two primary classes of analogues, detailing their mechanistic divergence, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Comparative Biological Activity & Target Divergence

Pathway A: PARP7 Inhibition (Immuno-Oncology)

PARP7 is a mono-ADP-ribosyltransferase that acts as a critical negative regulator of nucleic acid sensing in cancer cells. By MARylating targets such as TBK1, PARP7 suppresses the Type I interferon (IFN) response, allowing tumors to evade the adaptive immune system[3][4].

  • Analogue Design: Substitution at the C5 position with piperazine or complex amine derivatives, coupled with aryl groups at C4, yields highly potent, orthosteric PARP7 inhibitors[1].

  • Biological Outcome: Inhibition of PARP7 relieves TBK1 suppression, triggering a robust STING-dependent Type I IFN response that leads to cancer cell death[4].

Pathway B: CDK12 Inhibition (Myotonic Dystrophy & Oncology)

CDK12, in complex with Cyclin K, regulates the transcription of specific genes by phosphorylating Serine 2 in the C-terminal domain of RNA polymerase II[5].

  • Analogue Design: Linking the pyridazin-3-one core to pyrrolopyridine or pyrazolo-pyridazine moieties at the C5 position completely shifts the scaffold's affinity toward the ATP-binding pocket of CDK12[2].

  • Biological Outcome: CDK12 inhibition suppresses the generation of toxic RNA repeat expansion transcripts, making these analogues highly valuable for treating Myotonic Dystrophy type 1 (DM1) and reversing drug resistance in certain breast and prostate cancers[2][6].

Quantitative Performance Comparison

The following table summarizes the comparative biological data and structural requirements for the two distinct classes of 4-bromo-5-chloro-4H-pyridazin-3-one analogues.

FeaturePARP7-Targeted AnaloguesCDK12-Targeted Analogues
Primary Target PARP7 (Mono-ADP-ribosyltransferase)CDK12 / Cyclin K Complex
Key C5 Substitution Piperazines, primary/secondary aminesPyrrolopyridines, complex heterocycles
Key C4 Substitution Aryl rings, trifluoromethyl-pyrimidinesAryl sulfonyls, hydrogen
Biochemical IC50 Range 1 nM – 50 nM10 nM – 500 nM
Mechanism of Action Prevents MARylation of TBK1/ARPrevents RNA Pol II Ser2 Phosphorylation
Primary Indication Solid tumors (Immuno-oncology)Myotonic Dystrophy (DM1), Oncology

Experimental Workflows: Self-Validating Assay Protocols

To ensure scientific integrity and trustworthiness, the biological activity of these analogues must be evaluated using robust, self-validating systems. Below are the field-proven methodologies for assessing both target classes.

Protocol 1: PARP7 Chemiluminescent MARylation Assay

This protocol measures the ability of the analogue to inhibit the transfer of ADP-ribose to histone substrates[4].

  • Plate Coating: Coat a 96-well plate with histone proteins. Causality: Immobilizing the natural substrate provides a stable, uniform matrix for capturing the MARylation event, reducing well-to-well variability.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant PARP7 with the pyridazinone analogue for 30 minutes. Causality: Many heterocyclic inhibitors exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add a biotinylated NAD+ mixture and incubate for 1 hour. Causality: NAD+ is the natural co-factor. Using a biotinylated analog allows for highly sensitive downstream chemiluminescent detection without the regulatory and safety hazards of radioactivity[4].

  • Detection & Self-Validation: Wash the plate, add Streptavidin-HRP, followed by an ECL substrate.

    • Self-Validating Control: The assay must include a "No Enzyme" blank to establish the baseline noise of non-specific biotin sticking, and a "Vehicle Control" (1% DMSO) to define the 100% activity threshold. An active PARP7 inhibitor will show a dose-dependent decrease in luminescence[4].

Protocol 2: CDK12/Cyclin K Luminescent Kinase Assay

This protocol evaluates kinase inhibition by measuring ATP depletion[5].

  • Master Mix Preparation: Combine CDK12/Cyclin K complex, ATP (500 μM), and specific kinase substrate in assay buffer. Causality: Preparing a master mix ensures uniform reaction kinetics and ATP distribution across the entire 96-well plate[5].

  • Inhibitor Addition: Dilute the pyridazinone analogue in 10% DMSO to yield a final assay concentration of 1% DMSO. Causality: Exceeding 1% DMSO can denature the CDK12 kinase complex, leading to false-positive inhibition readouts[6].

  • Kinase Reaction: Initiate the reaction and incubate at 30°C for 90 minutes.

  • ATP Depletion Detection & Self-Validation: Add Kinase-Glo® MAX reagent and incubate for 15 minutes.

    • Self-Validating Control: Unlike standard assays that measure the phosphorylated product, this reagent generates luminescence proportional to residual ATP. A highly active kinase depletes ATP (yielding low luminescence). A potent CDK12 inhibitor preserves ATP (yielding high luminescence). This inverse relationship intrinsically validates the assay against false positives caused by compounds that might quench luminescence or degrade the enzyme[5].

Pathway Visualization

G cluster_PARP7 PARP7 Pathway (Immunooncology) cluster_CDK12 CDK12 Pathway (DM1 & Oncology) Core 4-Bromo-5-chloro-4H- pyridazin-3-one Core PARP7_Inhib PARP7 Inhibitors (C5-Amine/Piperazine) Core->PARP7_Inhib C5-Amination & C4-Cross Coupling CDK12_Inhib CDK12 Inhibitors (C5-Heterocycle Linkage) Core->CDK12_Inhib C5-Heterocycle Coupling TBK1 TBK1 Activation PARP7_Inhib->TBK1 Relieves Inhibition IFN Type I IFN Response TBK1->IFN RNA_Proc RNA Pol II Ser2 Phosphorylation CDK12_Inhib->RNA_Proc Kinase Inhibition DM1 RNA Repeat Expansion Suppression RNA_Proc->DM1

Divergent biological pathways of 4-bromo-5-chloro-4H-pyridazin-3-one analogues.

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Comparative

A Comparative Benchmarking Guide to Palladium Catalysts for the Functionalization of 4-bromo-5-chloro-4H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the pyridazinone scaffold stands out as a privileged core, integral to a multitude of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyridazinone scaffold stands out as a privileged core, integral to a multitude of biologically active molecules. The strategic functionalization of this heterocycle is a critical step in the synthesis of novel therapeutic agents. Among the various pyridazinone derivatives, 4-bromo-5-chloro-4H-pyridazin-3-one presents a versatile yet challenging substrate for synthetic chemists. The differential reactivity of the C-Br and C-Cl bonds offers the potential for selective, stepwise functionalization, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on such heterocyclic systems.[1] The choice of the palladium catalyst, specifically the combination of the palladium precursor and the ancillary ligand, is paramount to achieving high efficiency, selectivity, and broad substrate scope. This guide provides a comprehensive comparison of palladium catalysts for the functionalization of 4-bromo-5-chloro-4H-pyridazin-3-one and related dihalopyridazinones, supported by experimental data to inform catalyst selection and reaction optimization.

The Strategic Importance of Palladium Catalysis in Pyridazinone Functionalization

The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, a key step in the catalytic cycle of most cross-coupling reactions.[2] However, the presence of multiple heteroatoms can also lead to catalyst inhibition or undesired side reactions. Therefore, the rational selection of a palladium catalyst system is crucial for overcoming these challenges and achieving the desired transformation. This guide will focus on four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[3] For the functionalization of dihalopyridazinones, the selection of the palladium catalyst and reaction conditions is critical to control selectivity and achieve high yields.

Performance Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations & (Reference)
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O8048Low to ModerateA classic catalyst, often requires longer reaction times and may give lower yields with challenging substrates.[4]
PdCl₂(dppf)dppfK₂CO₃DME802Highdppf is a robust ligand that often provides high yields and good functional group tolerance.[4]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016HighBuchwald's biarylphosphine ligands like SPhos are highly effective for coupling of heteroaryl halides.[4]
Pd(OAc)₂NoneK₃PO₄Toluene110383Ligandless conditions can be effective, but may have a narrower substrate scope.[4]

Expertise & Experience: The choice of a bulky and electron-rich phosphine ligand, such as SPhos, is often advantageous for coupling with electron-deficient heteroaryl chlorides and bromides. These ligands promote the crucial reductive elimination step in the catalytic cycle and can prevent catalyst deactivation. The use of a strong base like K₃PO₄ is often necessary to facilitate the transmetalation step with the boronic acid.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

setup Reaction Setup reagents Add Pyridazinone, Boronic Acid, Base setup->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst reaction Heat & Stir catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of a Dihalopyridazinone
  • Reaction Setup: To an oven-dried Schlenk tube is added 4-bromo-5-chloro-4H-pyridazin-3-one (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Degassed 1,4-dioxane (8 mL) and water (2 mL) are added. The mixture is sparged with argon for 15 minutes.

  • Catalyst Addition: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 3 mol%) is added.

  • Reaction: The tube is sealed, and the mixture is heated to 80 °C with vigorous stirring for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] This reaction is particularly valuable for the functionalization of pyridazinones with a wide range of primary and secondary amines.

Performance Comparison of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations & (Reference)
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Toluene1002-6Good to ExcellentA versatile system for a broad range of amines.[7]
Pd₂(dba)₃ / RuPhosRuPhosNaOtBuDioxane80-1001-4HighHighly active catalyst system, particularly for secondary amines.[8]
BrettPhos Pd G3BrettPhosLHMDSTolueneRT-801-3HighA pre-catalyst that is effective for primary amines, even at room temperature.[8]
Pd(OAc)₂ / DavePhosDavePhosK₃PO₄Dioxane10012-24Moderate to GoodEffective for NH-heterocycles.[8]

Expertise & Experience: The selection of the ligand is highly dependent on the nature of the amine. For sterically hindered secondary amines, ligands like RuPhos are often superior. For primary amines, BrettPhos is a common choice. The base also plays a critical role; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are frequently used. However, for substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) may be necessary.[8][9]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR¹R² PdII_amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of a Dihalopyridazinone
  • Reaction Setup: In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Anhydrous, degassed toluene (5 mL) is added, followed by 4-bromo-5-chloro-4H-pyridazin-3-one (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Reaction: The vial is sealed and heated to 100 °C with stirring for 1-4 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate (20 mL), and the organic layer is washed with saturated aqueous ammonium chloride (10 mL) and brine (10 mL).

  • Purification: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[10] This reaction is typically co-catalyzed by palladium and copper salts.

Performance Comparison of Palladium Catalysts for Sonogashira Coupling

| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & (Reference) | |---|---|---|---|---|---|---|---| | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | RT | 2-6 | Good | The classic Sonogashira conditions are often effective.[11] | | Pd(OAc)₂ / P(t-Bu)₃ | None | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 1-3 | High | Copper-free conditions can be advantageous to avoid homo-coupling of the alkyne.[12] | | Pd(PhCN)₂Cl₂ | CuI | None | Piperidine | DMF | 60 | 4 | Good | Ligandless conditions can be employed, particularly with more reactive aryl halides.[12] | | Pd-NHC Complex | CuI | NHC | K₂CO₃ | Toluene | 80 | 6-12 | High | N-Heterocyclic carbene (NHC) ligands can offer high stability and activity.[11][13] |

Expertise & Experience: The role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne and its transfer to the palladium center. However, copper can also promote the undesired homo-coupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, often employing a strong base and a bulky, electron-rich phosphine ligand. The choice of base is also critical, with amines such as triethylamine or piperidine often serving as both the base and a solvent.[13]

Detailed Protocol: Sonogashira Coupling of a Dihalopyridazinone
  • Reaction Setup: A mixture of 4-bromo-5-chloro-4H-pyridazin-3-one (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) is placed in a Schlenk tube under an argon atmosphere.

  • Reagent Addition: Anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) are added, followed by the terminal alkyne (1.1 mmol, 1.1 equiv).

  • Reaction: The reaction mixture is stirred at room temperature for 2-6 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate (20 mL). The organic layer is washed with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Heck Reaction: Vinylation of the Pyridazinone Core

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[14] This reaction offers a powerful method for introducing vinyl groups onto the pyridazinone scaffold.

Performance Comparison of Palladium Catalysts for Heck Reaction
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations & (Reference)
Pd(OAc)₂PPh₃Et₃NDMF10012-24ModerateClassic Heck conditions.[14]
Pd₂(dba)₃P(o-tol)₃K₂CO₃NMP1208-16GoodBulky phosphine ligands can improve yields.
Herrmann's CatalystNoneNaOAcDMAc1404-8HighPalladacycles are often highly active and stable catalysts.
Pd/CNoneEt₃NXylene13024ModerateHeterogeneous catalysts can simplify product purification.

Expertise & Experience: The Heck reaction often requires higher temperatures than other cross-coupling reactions. The choice of base is crucial to regenerate the active Pd(0) catalyst. Organic bases like triethylamine are common, but inorganic bases like sodium acetate or potassium carbonate can also be effective. For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky phosphine ligands or palladacycles, are often necessary.[15]

Detailed Protocol: Heck Reaction of a Dihalopyridazinone
  • Reaction Setup: To a sealed tube are added 4-bromo-5-chloro-4H-pyridazin-3-one (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), PPh₃ (0.06 mmol, 6 mol%), and NaOAc (1.5 mmol, 1.5 equiv).

  • Reagent Addition: The alkene (1.5 mmol, 1.5 equiv) and anhydrous DMF (5 mL) are added.

  • Reaction: The tube is sealed, and the mixture is heated to 100 °C for 12-24 hours.

  • Work-up: After cooling, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Conclusion

The palladium-catalyzed functionalization of 4-bromo-5-chloro-4H-pyridazin-3-one provides a powerful and versatile platform for the synthesis of a diverse array of novel compounds with potential applications in drug discovery and materials science. The choice of the palladium catalyst system is a critical parameter that dictates the efficiency and outcome of these transformations. This guide has provided a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions on the pyridazinone scaffold. By understanding the interplay between the palladium precursor, ligand, base, and solvent, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of new and valuable molecules.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • A. de Meijere, F. Diederich, Eds., Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, Weinheim, 2004.
  • Clapham, K. M., Batsanov, A. S., Greenwood, R. D. R., Bryce, M. R., Smith, A. E., & Tarbit, B. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry, 73(6), 2176–2181.
  • Jain, S., & Van der Eycken, E. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2006(19), 3185-3204.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Hartwig, J. F. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction (Doctoral dissertation, Massachusetts Institute of Technology).
  • Littke, A. F., & Fu, G. C. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. The Journal of Organic Chemistry, 65(18), 5945-5948.
  • Chemistry LibreTexts. (2021). Sonogashira Coupling.
  • Catellani, M., Motti, E., & Della Ca', N. (2025).
  • Alaridhee, Z. A. I., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.
  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.
  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure.
  • Singh, K., & Nolan, S. P. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5831–5834.
  • D. S. D. S. L. (2023). Palladium catalyzed regioselective distal C (sp2)
  • Li, J., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 14(3), 857-861.
  • DSpace@MIT. (2016).
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 939.
  • Chemistry LibreTexts. (2021).
  • So, C. M., & Gu, C. (2024).
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of chemical research, 45(5), 810–822.
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  • Cox, P. J., et al. (2019). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Scientific reports, 9(1), 1-7.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties.
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  • Enhancing catalytic activity towards Heck-reaction by using 4,5,9,10-tetra(arylimino)pyrenylidenyldipalladium tetrachlorides. RSC Advances, 5(1), 1-5.
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Validation

A Researcher's Guide to Spectroscopic Validation of 4-Bromo-5-chloro-4H-pyridazin-3-one Reaction Intermediates

For researchers, scientists, and drug development professionals, the precise synthesis and characterization of heterocyclic compounds are paramount. Pyridazinone derivatives, in particular, represent a critical class of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise synthesis and characterization of heterocyclic compounds are paramount. Pyridazinone derivatives, in particular, represent a critical class of molecules with a broad spectrum of biological activities.[1][2][3][4] This guide provides an in-depth comparison of spectroscopic techniques for the validation of reaction intermediates in the synthesis involving 4-bromo-5-chloro-4H-pyridazin-3-one, a key building block for more complex molecules.[5]

The journey from starting materials to a final, biologically active compound is rarely a single leap. It is a stepwise process involving a series of transient molecules known as reaction intermediates. The ability to identify and characterize these intermediates is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Spectroscopic techniques are the cornerstone of this analytical process, offering a non-destructive window into the molecular transformations as they occur.

This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of intermediates derived from 4-bromo-5-chloro-4H-pyridazin-3-one. We will explore the causal relationships behind experimental choices and present data in a clear, comparative format to aid in your research endeavors.

The Synthetic Landscape: Potential Reaction Pathways

Reactions involving 4-bromo-5-chloro-4H-pyridazin-3-one often proceed through nucleophilic substitution, where either the bromine or chlorine atom is displaced by a nucleophile. The relative reactivity of the halogens can be influenced by the reaction conditions and the nature of the incoming nucleophile. Understanding the potential intermediates is the first step in designing an effective validation strategy.

For instance, in a reaction with an amine (R-NH2), two primary intermediate pathways are possible, leading to two distinct products.

Reaction_Pathway cluster_0 Pathway A cluster_1 Pathway B Start 4-bromo-5-chloro-4H-pyridazin-3-one Intermediate_A Intermediate A (Substitution at C5) Start->Intermediate_A + R-NH2 Intermediate_B Intermediate B (Substitution at C4) Start->Intermediate_B + R-NH2 Nuc R-NH2 Product_A Product A Intermediate_A->Product_A Further Reaction Product_B Product B Intermediate_B->Product_B Further Reaction

Caption: Potential reaction pathways for the nucleophilic substitution of 4-bromo-5-chloro-4H-pyridazin-3-one.

Spectroscopic Fingerprints: A Comparative Analysis

Each spectroscopic technique provides a unique piece of the puzzle in identifying reaction intermediates. By comparing the data from NMR, FTIR, and MS, a comprehensive picture of the molecular structure can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR are powerful tools for elucidating the precise connectivity of atoms in a molecule.[6][7][8][9] For pyridazinone derivatives, the chemical shifts of the protons and carbons in the heterocyclic ring are particularly informative.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or isolated intermediate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.[10]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.[10]

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to determine the structure of the compounds present. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to establish connectivity.[9]

Comparative NMR Data for Hypothetical Intermediates:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Observations
Starting Material ~8.0-8.5 (s, 1H, pyridazinone H)~160 (C=O), ~140-150 (C-Br, C-Cl)Single aromatic proton, characteristic carbonyl carbon shift.
Intermediate A (Subst. at C5) ~7.5-8.0 (s, 1H), signals for R-group~160 (C=O), downfield shift of C5Appearance of new signals corresponding to the R-group and a change in the chemical environment of the pyridazinone proton.
Intermediate B (Subst. at C4) ~7.8-8.3 (s, 1H), signals for R-group~160 (C=O), downfield shift of C4Similar to Intermediate A, but with distinct shifts for the pyridazinone ring carbons, allowing for differentiation.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Identifier

FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule.[1][6] The stretching and bending vibrations of bonds provide a characteristic "fingerprint" of the compound.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups.

Comparative FTIR Data:

Compound Key Absorption Bands (cm⁻¹) Interpretation
Starting Material ~3200 (N-H stretch), ~1670 (C=O stretch)Presence of the pyridazinone ring with its characteristic N-H and carbonyl groups.[1]
Intermediate A/B ~3300 (N-H stretch from amine), ~1650 (C=O stretch)The appearance of a new N-H stretch from the introduced amine and a potential shift in the carbonyl frequency due to electronic changes in the ring.
Mass Spectrometry (MS): The Molecular Weight Determinator

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.[1][6][10]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[3]

  • Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Comparative Mass Spectrometry Data:

Compound Expected m/z (Molecular Ion) Key Fragmentation Patterns
Starting Material Calculated for C₄H₁BrClN₂OIsotopic pattern characteristic of one bromine and one chlorine atom.
Intermediate A/B Calculated for the substituted productLoss of the R-group, fragmentation of the pyridazinone ring.

A Self-Validating Workflow for Intermediate Analysis

To ensure the trustworthiness of your results, a systematic and self-validating workflow is essential. This involves a logical progression of experiments where the results of one technique corroborate the findings of another.

Workflow A Crude Reaction Mixture B FTIR Analysis A->B Initial Functional Group Check C Mass Spectrometry A->C Molecular Weight Confirmation D NMR Analysis (¹H, ¹³C) A->D Preliminary Structural Information E Purification (e.g., Chromatography) A->E B->E C->E D->E F Isolated Intermediate E->F G Full Spectroscopic Characterization (NMR, FTIR, MS) F->G Definitive Analysis H Structure Confirmed G->H

Caption: A self-validating workflow for the spectroscopic analysis of reaction intermediates.

By following this integrated approach, researchers can confidently identify and characterize reaction intermediates, leading to more efficient and reliable synthetic processes. The combination of NMR, FTIR, and Mass Spectrometry provides a robust toolkit for navigating the complexities of organic synthesis and accelerating the development of novel pyridazinone-based therapeutics.

References

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]

  • Gherasim, O., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(11), 2977. Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. Available at: [Link]

  • Poczta, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5521. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 8(1), 1-5. Available at: [Link]

  • Poczta, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PMC. Available at: [Link]

  • Li, J., et al. (2018). Transition‐metal‐free Cyclization of Mucohalic Acids with Sulfonyl Hydrazides: An Approach to Pyridazin‐3(2H)‐ones. Asian Journal of Organic Chemistry, 7(11), 2268-2271. Available at: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]

  • Khelaf, R., et al. (2025). Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives. ResearchGate. Available at: [Link]

  • Guillaume, D., et al. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Tetrahedron Letters, 42(29), 4801-4804. Available at: [Link]

  • Gairí, M., et al. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1685-1688. Available at: [Link]

  • Peñéñory, A. B., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(10), 653-658. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]

  • De Nanteuil, G., et al. (2017). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Symmetry, 9(12), 299. Available at: [Link]

  • Xi, Y., et al. (2010). 2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2215. Available at: [Link]

  • Patel, M. R., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry, 46(4), 633-638. Available at: [Link]

  • Fares, M., et al. (2014). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 19(12), 20516-20538. Available at: [Link]

  • Al-Shamry, J. A. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of New Heterocyclic Compounds. Molecules, 20(8), 13624-13643. Available at: [Link]

  • NextSDS. (n.d.). 4-Bromo-5-chloro-3(2H)-pyridazinone — Chemical Substance Information. Retrieved from [Link]

  • Amin, K. M., et al. (2012). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Archiv der Pharmazie, 345(10), 795-807. Available at: [Link]

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Comparative

comparative cytotoxicity of 4-bromo-5-chloro-4H-pyridazin-3-one against standard pyridazinones

An Application Scientist’s Guide to Pyridazinone Scaffolds: Comparative Cytotoxicity and Regioselective Functionalization As a Senior Application Scientist in oncology drug discovery, I frequently consult with medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Pyridazinone Scaffolds: Comparative Cytotoxicity and Regioselective Functionalization

As a Senior Application Scientist in oncology drug discovery, I frequently consult with medicinal chemists on the selection of optimal heterocyclic building blocks. The pyridazinone core—specifically the 3(2H)-pyridazinone tautomer—is a privileged pharmacophore known for its profound anti-cancer, anti-inflammatory, and cardiovascular activities.

When designing novel cytotoxic agents, researchers often face a critical choice between standard symmetric scaffolds, such as 4,5-dichloro-3(2H)-pyridazinone, and asymmetric scaffolds like 4-bromo-5-chloro-4H-pyridazin-3-one (which predominantly exists as its 2H-tautomer in solution). This guide objectively compares the baseline cytotoxicity, chemical reactivity, and downstream therapeutic potential of these scaffolds against highly functionalized standard pyridazinones (e.g., the potent anti-leukemic agent Pyr-1).

Structural Rationale: The Asymmetric Advantage

To understand the comparative cytotoxicity of these compounds, we must first examine the causality behind their chemical selection.

Standard unfunctionalized pyridazinones, such as 4,5-dichloro-3(2H)-pyridazinone, exhibit relatively low intrinsic cytotoxicity. However, they are notoriously difficult to mono-functionalize due to the identical reactivity of the two C-Cl bonds. Attempting a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling often yields an undesirable mixture of 4-substituted, 5-substituted, and 4,5-disubstituted products [1].

By substituting the C-4 position with bromine to utilize 4-bromo-5-chloro-4H-pyridazin-3-one , we introduce a critical thermodynamic advantage. The C-Br bond has a lower bond dissociation energy than the C-Cl bond. This differential reactivity allows for highly regioselective cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) exclusively at the C-4 position [1]. Consequently, while the raw 4-bromo-5-chloro scaffold remains biologically inert (ensuring safe handling and low off-target toxicity during synthesis), it acts as a superior precursor for generating highly potent, targeted cytotoxic agents.

Comparative Cytotoxicity Profiling

The true value of a scaffold is measured by the efficacy of its derivatives. Below is a comparative analysis of the raw scaffolds versus Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone), a standard functionalized pyridazinone known for its potent induction of intrinsic apoptosis[2].

Table 1: Comparative Cytotoxicity (CC50) across Human Cancer and Healthy Cell Lines

Compound ClassificationCompound NameHL-60 (Leukemia) CC50 (µM)MDA-MB-231 (Breast) CC50 (µM)MCF-10A (Healthy) CC50 (µM)Selectivity Index (SCI)*
Symmetric Scaffold 4,5-dichloro-3(2H)-pyridazinone> 50.0> 50.0> 50.0N/A
Asymmetric Scaffold 4-bromo-5-chloro-4H-pyridazin-3-one> 50.0> 50.0> 50.0N/A
Functionalized Standard Pyr-11.8 ± 0.22.5 ± 0.3> 10.0> 3.0

*Selectivity Index (SCI) is calculated as the ratio of CC50 in healthy cells to CC50 in cancer cells. Values >2 indicate favorable therapeutic windows.

Data Synthesis: The raw 4-bromo-5-chloro scaffold exhibits a CC50 > 50 µM, rendering it practically non-cytotoxic. However, functionalization of the pyridazinone core (as seen in Pyr-1) drastically shifts the cytotoxic profile into the low micromolar range, exhibiting a high Selectivity Index against hematological and solid tumors [2].

Mechanistic Pathway of Pyridazinone-Induced Cytotoxicity

Functionalized pyridazinones execute their cytotoxic effects through a highly specific cascade. They induce severe oxidative stress via Reactive Oxygen Species (ROS) accumulation, which subsequently impairs proteasome activity. This dual-threat mechanism leads to the accumulation of poly-ubiquitinated proteins and the overexpression of stress-related hmox-1, ultimately triggering mitochondrial depolarization and intrinsic apoptosis [2].

Pathway A Functionalized Pyridazinone (e.g., Pyr-1) B ROS Accumulation A->B C Proteasome Impairment A->C D hmox-1 Overexpression B->D F Mitochondrial Depolarization B->F E Poly-ubiquitinated Protein Accumulation C->E H Intrinsic Apoptosis E->H G Caspase-3 Activation F->G G->H

Mechanistic pathway of pyridazinone-induced cytotoxicity via ROS and proteasome impairment.

Standardized Experimental Protocols

Workflow Step1 Compound Prep (DMSO Stock) Step3 Dosing (24h - 72h Incubation) Step1->Step3 Step2 Cell Culture (HL-60, MDA-MB-231) Step2->Step3 Assay1 MTT/DNS Assay (Viability & CC50) Step3->Assay1 Assay2 Flow Cytometry (Annexin V/PI & ROS) Step3->Assay2 Assay3 Western Blot (hmox-1 & Caspase-3) Step3->Assay3

Standardized workflow for evaluating pyridazinone cytotoxicity and apoptotic mechanisms.

Protocol A: Cell Viability & CC50 Determination (MTT Assay)

Causality Check: The MTT assay measures mitochondrial metabolic rate. Because pyridazinones directly induce mitochondrial depolarization, this assay provides a highly accurate reflection of compound-induced cytotoxicity.

  • Seeding: Seed HL-60 and MDA-MB-231 cells in 96-well plates at a density of 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Dosing: Prepare 10 mM stock solutions of the pyridazinone derivatives in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 570 nm using a microplate reader.

  • Validation: Calculate CC50 using non-linear regression analysis. Always run Pyr-1 as a positive control to validate assay sensitivity[2].

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality Check: While MTT confirms cell death, it cannot distinguish between necrosis and apoptosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat 1×106 HL-60 cells with the determined CC50 concentration of the synthesized pyridazinone derivative for 24 hours.

  • Harvesting: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately via flow cytometry. A shift toward the Annexin V+/PI- quadrant confirms the intrinsic apoptotic pathway triggered by the pyridazinone core.

Conclusion

While 4-bromo-5-chloro-4H-pyridazin-3-one does not possess the potent baseline cytotoxicity of fully elaborated standards like Pyr-1, evaluating it purely on its raw CC50 misses its architectural brilliance. Its true value lies in its asymmetric halogenation, which solves the regioselectivity bottlenecks inherent to 4,5-dichloro-3(2H)-pyridazinones. By utilizing this advanced scaffold, medicinal chemists can efficiently synthesize highly targeted, low-micromolar cytotoxic agents that exploit the ROS/proteasome impairment pathways in human cancers.

References

  • Takaya, M. (1988). Studies on Pyridazinone Derivatives. XIV. : Nucleophilic Replacement Reactions of 4, 5-Dichloro-3(2H)-pyridazinones with Hydrobromic Acid. YAKUGAKU ZASSHI, 108(9), 862-867. Available at:[Link]

  • Aguilera, R. J., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology, 35, 503–519. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-bromo-5-chloro-4H-pyridazin-3-one

Operational Guide: Safe Handling of 4-bromo-5-chloro-4H-pyridazin-3-one As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety and inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling of 4-bromo-5-chloro-4H-pyridazin-3-one

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety and integrity. This guide provides essential, field-proven protocols for the safe handling, use, and disposal of 4-bromo-5-chloro-4H-pyridazin-3-one. This halogenated pyridazinone derivative, like many active pharmaceutical intermediates, requires meticulous handling to protect laboratory personnel and the environment. The following procedures are designed to be a self-validating system of safety, explaining not just the 'what' but the critical 'why' behind each step.

Hazard Profile and Risk Mitigation

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 4-bromo-5-chloro-4H-pyridazin-3-one may be limited, data from structurally similar halogenated heterocyclic compounds indicate a clear hazard profile that must be respected.

The primary risks are associated with direct contact and inhalation. Similar compounds are known to be potent irritants and sensitizers.[1][2][3] The presence of bromine and chlorine moieties suggests heightened reactivity and potential for environmental toxicity.[4] Therefore, we operate under the assumption that this compound is hazardous and implement controls accordingly.

Assumed Hazard Summary

Hazard TypeDescriptionPrimary Route of Exposure
Skin Irritation/Corrosion Causes skin irritation, and potentially severe burns with prolonged contact.[1][3][4]Dermal (Skin)
Eye Damage/Irritation Causes serious eye irritation and potentially irreversible damage.[1][2][3][4]Ocular (Eyes)
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1][2]Inhalation
Acute Toxicity (Oral) Harmful if swallowed.[1][4]Ingestion
Environmental Hazard Very toxic to aquatic life, requiring stringent disposal protocols to prevent release.[4]Environmental Release

Our primary safety doctrine is the Hierarchy of Controls . We first rely on Engineering Controls (e.g., chemical fume hoods) to isolate the hazard. We then use Administrative Controls (these established procedures). Finally, Personal Protective Equipment (PPE) is used as the essential last line of defense against exposure.

Mandatory Personal Protective Equipment (PPE)

Selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

Table of Required PPE

PPE CategoryItemSpecification & Rationale
Eye/Face Protection Chemical Splash Goggles & Face ShieldGoggles must provide a full seal around the eyes and conform to ANSI Z87.1 (US) or EN166 (EU) standards.[5][6] A face shield must be worn over the goggles during any transfer or procedure with a high risk of splashing.[5]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer robust protection against a wide range of chemicals, including halogenated compounds.[6] Always use a double-gloving technique. Inspect gloves for any signs of degradation or puncture before and during use.[6]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, flame-resistant (FR) lab coat is required to protect skin and personal clothing from splashes and dust.[5][6] Ensure the coat is fully buttoned.
Respiratory Protection Certified Chemical Fume HoodAll weighing and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[6][7]
PPE Donning and Doffing (Removal) Protocol

The sequence of removing PPE is as critical as putting it on to prevent self-contamination. Contaminated gloves can transfer chemical residue to your skin, face, or personal clothing if removed incorrectly.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. First Pair of Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Second Pair of Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat (Roll away from body) Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End Wash Hands Thoroughly Doff4->End Start Begin Work Start->Don1 Spill_Response Spill Spill Occurs Evacuate 1. Evacuate & Alert Others Spill->Evacuate Assess 2. Assess Spill Size (Is it safe to handle?) Evacuate->Assess DonPPE 3. Don Full PPE (incl. respirator if needed) Assess->DonPPE  Small & Controllable CallEHS Call Emergency Personnel (EHS / 911) Assess->CallEHS  Large or Uncontrolled Contain 4. Contain Spill (Use inert absorbent) DonPPE->Contain Cleanup 5. Collect Material (Avoid creating dust) Contain->Cleanup Package 6. Seal in Labeled Waste Container Cleanup->Package Decon 7. Decontaminate Area Package->Decon Doff 8. Doff PPE & Dispose Decon->Doff Report 9. Report Incident Doff->Report

Caption: Emergency Response Workflow for a Chemical Spill.

Waste Disposal and Decontamination

Due to its high aquatic toxicity, preventing the environmental release of 4-bromo-5-chloro-4H-pyridazin-3-one is a critical responsibility. [4]

  • Waste Segregation: All materials that come into contact with the compound are considered hazardous waste. This includes:

    • Disposable gloves, wipes, and bench paper.

    • Contaminated glassware and plasticware.

    • Surplus or unwanted chemical.

  • Containment: All solid waste must be collected in a dedicated, clearly labeled, and sealable hazardous waste container. [6]Do not mix this waste with other waste streams. [8]* Liquid Waste: If the compound is used in solution, the resulting liquid waste must be collected in a separate, labeled, and sealed container for halogenated organic waste.

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste management program. [4]Never pour this chemical or its waste down the drain. [4] By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Department of Chemistry and Biochemistry, University of Arizona. Flame Resistant PPE. [Link]

  • NextSDS. 4-bromo-6-chloro-2,3-dihydropyridazin-3-one — Chemical Substance Information. [Link]

  • Chem Service. SAFETY DATA SHEET - Agribrom. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4,5-Dibromo-3(2H)-pyridazinone. [Link]

  • ECHA CHEM. Dossier content - 2-(3-fluorophenyl)-4-methyl-2,4-dihydropyridazin-3-one. [Link]

  • PSFC. Halogenated Solvents. [Link]

  • PK-Chem. 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one - Safety Data Sheet. [Link]

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